molecular formula C12H17BO3 B1426664 2-Methyl-4-pentanoylphenylboronic acid CAS No. 1793003-61-8

2-Methyl-4-pentanoylphenylboronic acid

Cat. No.: B1426664
CAS No.: 1793003-61-8
M. Wt: 220.07 g/mol
InChI Key: WDIQDPYDEQZENV-UHFFFAOYSA-N
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Description

2-Methyl-4-pentanoylphenylboronic acid is a chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Boronic acids, like this aryl boronic acid derivative, are versatile building blocks in organic synthesis, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds . In medicinal chemistry, boronic acid-containing compounds are of significant interest due to their ability to act as enzyme inhibitors. The boronic acid group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine in proteases. This mechanism is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . The unique physicochemical properties of boronic acids, including their Lewis acidity and ability to form esters with diols, also make them promising candidates for developing sensors, targeted delivery systems, and stimuli-responsive materials . Researchers can leverage 2-Methyl-4-pentanoylphenylboronic acid to explore these and other applications in chemical biology and drug discovery.

Properties

IUPAC Name

(2-methyl-4-pentanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIQDPYDEQZENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)CCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250242
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
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Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793003-61-8
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793003-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 306935-64-2 | Class: Sterically Hindered Arylboronic Acid

Chemical Identity & Structural Analysis

2-Methyl-4-pentanoylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical scaffolds. Unlike simple phenylboronic acids, this molecule presents a dual-challenge profile: steric hindrance at the reaction center and electronic activation at the distal position.

Structural Breakdown
  • The Scaffold: A phenyl ring serving as the core linker.

  • The Reactive Center (C1): A boronic acid moiety [

    
    ] capable of forming reversible covalent bonds with diols (sensors) or undergoing transmetallation (cross-coupling).
    
  • The Ortho-Blocker (C2): A methyl group located adjacent to the boron atom. This is the defining feature for protocol design, introducing significant steric bulk that retards standard catalytic cycles.

  • The Lipophilic Tail (C4): A pentanoyl group (valeryl). This is an electron-withdrawing group (EWG) that increases the Lewis acidity of the boron center while adding a hydrophobic 5-carbon chain often required for binding into lipophilic protein pockets.

Physical Properties (Representative)
PropertyDataNote
Formula

Molecular Weight 220.07 g/mol
Appearance Off-white to pale yellow powderTypical of oxidized arylborones
Solubility DMSO, Methanol, DCMPoor water solubility due to pentanoyl chain
Purity Marker Boroxine formationExists in equilibrium with its trimeric anhydride

Reactivity Profile: The "Ortho-Para" Push-Pull

To successfully utilize this compound, researchers must understand the competing electronic and steric forces at play.

The Ortho-Effect (Steric Hindrance)

The C2-methyl group creates a "steric gate" around the boron atom. In Suzuki-Miyaura couplings, this hinders the approach of the palladium(II) complex during the transmetallation step .

  • Consequence: Standard catalysts like

    
     often fail or result in low yields because the oxidative addition complex cannot easily access the boron center.
    
  • Solution: Protocols must utilize electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) that facilitate transmetallation through an open coordination sphere.

The Para-Effect (Electronic Activation vs. Instability)

The C4-pentanoyl group is an electron-withdrawing ketone.

  • Activation: It pulls electron density away from the ring, making the boron center more Lewis acidic. This theoretically accelerates the formation of the boronate "ate" complex (the active species in coupling).

  • Risk (Protodeboronation): The same electron withdrawal destabilizes the C-B bond. Under harsh basic conditions (e.g.,

    
     at reflux), the C-B bond can cleave, replacing the boron with a proton (yielding 3-methylvalerophenone). This side reaction is the primary cause of yield loss.
    

ReactivityMap Compound 2-Methyl-4-pentanoylphenylboronic Acid Ortho C2-Methyl (Ortho) STERIC BLOCKADE Compound->Ortho Para C4-Pentanoyl (Para) ELECTRON WITHDRAWAL Compound->Para Boron Boron Center REACTION SITE Compound->Boron Ortho->Boron Slows Transmetallation Para->Boron Increases Lewis Acidity Risk of Protodeboronation

Figure 1: Structural Reactivity Map illustrating the competing steric and electronic effects that dictate experimental conditions.

Self-Validating Experimental Protocol

This protocol is designed to overcome the specific challenges of steric hindrance (using SPhos) and protodeboronation (using mild base/anhydrous conditions).

Phase A: Quality Control (The Boroxine Check)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This alters the stoichiometry.

  • Validation Step: Run a

    
    -NMR in 
    
    
    
    +
    
    
    .
    • Observation: If sharp peaks broaden or shift upon adding

      
      , the boroxine is hydrolyzing back to the acid.
      
    • Correction: If the sample is old, assume a variable molecular weight. It is best practice to re-suspend the solid in THF/Water (9:1) and stir for 30 minutes, then concentrate, to ensure the monomeric acid form is present before weighing.

Phase B: Optimized Suzuki-Miyaura Coupling

Objective: Couple 2-Methyl-4-pentanoylphenylboronic acid with an aryl bromide (


).

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 2-Methyl-4-pentanoylphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1 mol%) + SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%).
    
    • Why SPhos? The biaryl ligand structure creates a specialized pocket that accommodates the ortho-methyl group of the boronic acid while preventing catalyst deactivation.

  • Base:

    
     (2.0 equiv).
    
    • Why Phosphate? Carbonates (

      
      ) are often too harsh and promote protodeboronation of the ketone-bearing ring. Phosphate is milder and buffers the pH.
      
  • Solvent: Toluene:Water (10:1) or anhydrous THF (if hydrolysis is severe).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with

    
    , Boronic Acid, 
    
    
    
    , SPhos, and
    
    
    . Seal and purge with Argon/Nitrogen for 5 minutes.
    • Checkpoint: Oxygen destroys the active Pd(0) species. The solution should remain yellow/orange, not turning black immediately.

  • Solvation: Add degassed Toluene/Water through the septum.

  • Activation: Heat to 80°C .

    • Note: Do not reflux at 110°C unless necessary. Lower temperatures preserve the C-B bond.

  • Monitoring: Monitor by TLC/LC-MS at 1 hour.

    • Success Marker: Disappearance of

      
      .
      
    • Failure Marker: Appearance of 3-methylvalerophenone (protodeboronation product). If this dominates, switch to anhydrous conditions (Dioxane,

      
       as base).
      

CatalyticCycle cluster_boron Boronate Complex Start Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Start->OxAdd BaseStep Ligand Exchange (Br replaced by OH/OR) OxAdd->BaseStep TransMet TRANSMETALLATION (Rate Limiting Step) BaseStep->TransMet Steric Barrier (Ortho-Methyl) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start BoronInput 2-Methyl-4-pentanoyl- phenylboronic acid BoronInput->TransMet

Figure 2: The Catalytic Cycle.[1] The red node highlights the Transmetallation step, which is the bottleneck due to the ortho-methyl group, necessitating the use of the SPhos ligand.

Handling & Stability

  • Storage: Store at 2-8°C. Boronic acids are prone to atmospheric oxidation (generating phenols) over long periods.

  • Dehydration: As noted, the compound will exist as a mixture of acid and boroxine anhydride. This is reversible and chemically equivalent in the presence of base/water.

  • Safety: The pentanoyl group increases lipophilicity, potentially increasing skin absorption compared to simple phenylboronic acid. Wear standard PPE (gloves, goggles).

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ligands for Hindered Substrates (SPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Boroxine Equilibrium: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-Methyl-4-pentanoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty in Modern Chemistry

In the landscape of drug discovery and materials science, phenylboronic acids are indispensable building blocks, prized for their versatility in cross-coupling reactions and their unique ability to interact with diols, making them crucial in the development of sensors and therapeutics.[1][2][3] The precise arrangement of atoms within these molecules is not a trivial academic detail; it is the fundamental determinant of their chemical reactivity, biological activity, and material properties. Therefore, the unambiguous elucidation of their structure is a cornerstone of reliable and reproducible science.

This guide provides a comprehensive, multi-technique framework for the structural confirmation of a specific, non-commercially cataloged derivative: 2-Methyl-4-pentanoylphenylboronic acid. Moving beyond a simple recitation of methods, we will explore the underlying scientific rationale for each analytical choice, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers and professionals who require not just data, but a validated and coherent structural narrative.

Initial Characterization and Physicochemical Profile

Before embarking on complex spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. These data points provide the initial parameters for setting up subsequent experiments and interpreting their results.

PropertyPredicted ValueSource/Justification
Chemical Formula C₁₂H₁₇BO₃Derived from the IUPAC name.[4]
Molecular Weight 220.07 g/mol Calculated based on the chemical formula.
CAS Number 1793003-61-8As identified for the target molecule.[4]
Physical State SolidPhenylboronic acids are typically solids at room temperature.[5]
Functional Groups Boronic acid, Ketone, Aromatic Ring, Methyl GroupInferred from the chemical name.

The Synthetic Context: A Plausible Preparative Route

Understanding the synthetic pathway is critical for anticipating potential impurities and side-products that could complicate spectral analysis. While the exact synthesis of 2-Methyl-4-pentanoylphenylboronic acid is not widely published, a logical approach would involve a two-step process: Friedel-Crafts acylation followed by a Miyaura borylation or a related process.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Borylation Toluene Toluene Intermediate 4-Methyl-1-pentanoylbenzene Toluene->Intermediate Acylation PentanoylCl Pentanoyl Chloride + AlCl₃ PentanoylCl->Intermediate Intermediate2 4-Methyl-1-pentanoylbenzene Final_Product 2-Methyl-4-pentanoylphenylboronic acid Intermediate2->Final_Product Directed Ortho-Borylation Borylation_reagents 1. BBr₃ or other borylating agent 2. Hydrolysis Borylation_reagents->Final_Product

Caption: Plausible two-step synthesis of the target compound.

This proposed synthesis informs the analyst to be vigilant for regioisomers (acylation at other positions), starting material carryover, or by-products from incomplete borylation.

A Multi-Pronged Spectroscopic Approach for Unambiguous Elucidation

No single technique can provide absolute structural proof. True confidence is achieved by integrating data from multiple, orthogonal analytical methods. The workflow below illustrates the synergistic relationship between different spectroscopic techniques.

G cluster_workflow Structure Elucidation Workflow MS Mass Spectrometry (Molecular Formula Verification) Integration Data Integration & Structure Confirmation MS->Integration IR Infrared Spectroscopy (Functional Group ID) IR->Integration NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Integration XRay X-ray Crystallography (Absolute Structure) Start Purified Sample Start->MS Start->IR Start->NMR Integration->XRay If single crystal available

Caption: Integrated workflow for structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides a detailed map of atomic connectivity.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[6]

  • ¹H NMR Acquisition: Acquire a proton spectrum with sufficient scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹B NMR Acquisition: Acquire a boron spectrum to directly observe the chemical environment of the boron atom.[2] This is a crucial experiment for confirming the boronic acid moiety.

  • 2D NMR (Optional but Recommended): If ambiguities exist, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm assignments.

Technique Predicted Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR ~7.8-8.0Aromatic protons ortho to the electron-withdrawing pentanoyl group.
~7.3-7.5Aromatic proton ortho to the methyl group.
~4.5-5.5 (broad)B(OH)₂ protons; exchangeable with D₂O.
~2.9-3.1-C(=O)CH₂- protons, triplet.
~2.5Ar-CH₃ protons, singlet.
~1.6-1.8-CH₂CH₂CH₃ protons, multiplet.
~1.3-1.5-CH₂CH₃ protons, multiplet.
~0.9Terminal -CH₃ protons, triplet.
¹³C NMR ~200C=O (ketone) carbon.
~130-145Aromatic carbons, including the carbon attached to boron.
~38-C(=O)CH₂- carbon.
~20-30Aliphatic -CH₂- carbons.
~21Ar-CH₃ carbon.
~14Terminal -CH₃ carbon.
¹¹B NMR ~28-33sp²-hybridized boron in a trigonal planar environment, characteristic of arylboronic acids.[7] The chemical shift can be sensitive to pH and solvent.[1][3]
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact molecular weight, which is a critical piece of evidence for confirming the molecular formula.

  • Method Selection: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. An ultra-high-performance liquid chromatography (UHPLC) front-end can ensure sample purity.[8]

  • Sample Infusion: Prepare a dilute solution (~1 µg/mL) in a suitable solvent (e.g., acetonitrile/water) and infuse it into the mass spectrometer.

  • Data Acquisition: Acquire data in both positive and negative ion modes. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is essential for accurate mass measurement and elemental composition determination.

  • Molecular Ion: The primary goal is to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Accurate Mass: High-resolution analysis should yield a mass that corresponds to the elemental formula C₁₂H₁₇BO₃ within a 5 ppm error margin.

  • Common Adducts/Fragments: Be aware that boronic acids can be challenging to analyze via MS.[9] They are prone to dehydration and can form cyclic anhydrides known as boroxines, which may appear as trimers in the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

  • Spectrum Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).[10]

Wavenumber (cm⁻¹) Vibration Functional Group
3200-3600 (broad)O-H stretchBoronic acid -B(OH)₂
~2960-2850C-H stretchAliphatic (pentanoyl and methyl groups)
~1685C=O stretchKetone
~1600, ~1475C=C stretchAromatic ring
~1350B-O stretchBoron-Oxygen bond

The presence of a strong, broad O-H stretch and a sharp, strong C=O stretch would provide compelling evidence for the proposed structure.[11][12]

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic positions, bond lengths, and bond angles, serving as the ultimate confirmation of the structure.[13]

  • Crystal Growth: Grow single crystals of sufficient quality, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as it is rotated in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.[14][15]

Conclusion: A Unified and Self-Validating Structural Narrative

References

  • CymitQuimica. 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • Sigma-Aldrich. 2-Methyl-4-cyanophenylboronic acid.
  • ChemicalBook. 2-METHYL-4-PHENYL-2-BUTANOL synthesis.
  • Fluorochem. 2-Chloro-4-methylphenylboronic acid.
  • PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • PubChem. 2-Methyl-4-nitrophenylboronic acid.
  • 911Metallurgist. Boron Crystallography.
  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Sigma-Aldrich. 2-Methyl-4-pentanoylphenylboronic acid.
  • Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.
  • ChemicalBook. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum.
  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation.
  • Wikipedia. X-ray crystallography.
  • PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.
  • SDSU Chemistry & Biochemistry. 11B NMR Chemical Shifts.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol.
  • Chemistry LibreTexts. 7.3: X-ray Crystallography.
  • ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.

Sources

Technical Guide: Stability Profiling and Lifecycle Management of 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-pentanoylphenylboronic acid (CAS: 1793003-61-8) is a functionalized arylboronic acid intermediate utilized primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery and advanced materials synthesis.[1] While generally robust, its stability is governed by a dynamic equilibrium between the free acid and its cyclic anhydride (boroxine), as well as susceptibility to protodeboronation under specific pH conditions.

This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this reagent, ensuring maximum fidelity in downstream catalytic applications.

Part 1: Chemical Identity & Structural Dynamics

To understand the storage requirements, we must first analyze the molecule's structural vulnerabilities.

Compound Details:

  • Chemical Name: 2-Methyl-4-pentanoylphenylboronic acid[1]

  • CAS Number: 1793003-61-8[1]

  • Molecular Formula: C₁₂H₁₇BO₃

  • Molecular Weight: 220.07 g/mol

Structural Analysis

The stability profile is dictated by three key structural features:

  • The Boronic Acid Moiety (-B(OH)₂): Like all arylboronic acids, this group is amphiphilic. It is capable of hydrogen bonding (increasing melting point and crystallinity) but is also prone to reversible dehydration.

  • The Ortho-Methyl Group (C2 Position): This is a stabilizing feature. The steric bulk of the methyl group adjacent to the boron atom provides kinetic shielding, retarding the rate of hydrolytic cleavage (protodeboronation) compared to non-substituted phenylboronic acids.

  • The Para-Pentanoyl Group (C4 Position): This ketone chain is electron-withdrawing. While it deactivates the ring toward oxidation, it slightly activates the C-B bond toward nucleophilic attack (base-catalyzed deboronation).

Part 2: Degradation Mechanisms

Understanding how the molecule degrades allows us to engineer conditions to prevent it.

The Boroxine Cycle (Dehydration)

The primary "degradation" mode is actually a reversible thermodynamic equilibrium. Under dry conditions or heat, three molecules of the boronic acid condense to form a six-membered boroxine ring (cyclic trimeric anhydride), releasing three water molecules.

  • Impact: This changes the stoichiometry of the reagent (effective MW changes).

  • Mitigation: This is reversible. Adding water or using aqueous reaction conditions restores the monomeric acid. However, uncontrolled cycling leads to variable stoichiometry in precision weighing.

Protodeboronation (Irreversible Cleavage)

This is the permanent loss of the boron group, yielding 3-methyl-1-pentanoylbenzene.

  • Mechanism: Facilitated by extreme pH. The electron-withdrawing pentanoyl group makes the C-B bond susceptible to base-catalyzed cleavage, although the ortho-methyl group mitigates this via steric hindrance.

  • Trigger: Storage in basic media or prolonged exposure to moisture with trace metal contaminants.

Oxidation

While arylboronic acids are generally resistant to atmospheric oxidation, the alkyl side chain (pentanoyl) and the C-B bond can degrade over long periods (years) if exposed to UV light or radical initiators.

Diagram: Degradation Pathways

The following diagram illustrates the equilibrium and irreversible pathways.

DegradationPathways BoronicAcid Monomeric Boronic Acid (Active Reagent) Boroxine Boroxine (Trimer) (Reversible Anhydride) BoronicAcid->Boroxine - H2O (Heat/Dry) Deboronated Deboronated Arene (Irreversible Impurity) BoronicAcid->Deboronated Base/Metal Catalysis (Protodeboronation) Oxidized Phenolic Species (Oxidation Product) BoronicAcid->Oxidized O2 / Radical Initiator Boroxine->BoronicAcid + H2O (Hydrolysis)

Figure 1: The dynamic stability landscape of 2-Methyl-4-pentanoylphenylboronic acid.[2][3] Blue indicates the target active species; Yellow indicates the reversible storage form; Red indicates irreversible degradation.

Part 3: Storage & Handling Protocols[4]

Based on the structural analysis, the following protocols ensure long-term integrity (12+ months).

Storage Specifications
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Low temperature kinetically inhibits protodeboronation and oxidative pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents atmospheric moisture from shifting the boroxine equilibrium unpredictably and excludes oxygen.
Container Amber Glass or Polypropylene Amber glass protects from UV (preventing radical formation on the alkyl chain). Tightly sealed caps are critical.
Desiccant Required Storage with a desiccant packet prevents moisture accumulation that can catalyze hydrolysis or clumping.
Handling Workflow
  • Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which causes immediate clumping and hydrolysis.

  • Weighing: Weigh quickly in air. For high-precision stoichiometry (<10 mg), weigh inside a glovebox or account for potential variable water content (see QC section).

  • Solvent Compatibility:

    • Recommended: Methanol, Ethanol (for reactions); DMSO, DMF (for stock solutions).

    • Avoid: Storing in acetone or ketones (potential aldol condensation with the pentanoyl group).

Part 4: Quality Control (QC) & Re-Analysis

Before using stored material in critical synthesis, validate its purity.

H-NMR Analysis (Purity Check)
  • Solvent: DMSO-d₆ + D₂O (1 drop).

    • Why D₂O? Adding a drop of D₂O hydrolyzes any boroxine anhydride back to the monomeric acid, simplifying the spectrum to a single species for accurate integration.

  • Key Signals:

    • Aromatic Protons: ~7.0 - 8.0 ppm (Integrate to 3H).

    • Methyl Group (Ar-CH₃): ~2.3 - 2.6 ppm (Singlet, 3H).

    • Pentanoyl Chain: Look for the triplet of the terminal methyl (~0.9 ppm) and the methylene protons.

    • Boronic -OH: Usually a broad singlet around 8.0-8.5 ppm (disappears with D₂O shake).

HPLC (Purity Check)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Note: Boronic acids can streak on silica or C18 columns due to interaction with silanols. Adding 0.1% formic acid or trifluoroacetic acid suppresses ionization and improves peak shape.

Diagram: QC Decision Tree

QCDecision Start Reagent Receipt / Retrieval Visual Visual Inspection (White/Off-white solid) Start->Visual Clumped Is it clumped/sticky? Visual->Clumped NMR Run 1H-NMR (DMSO-d6 + D2O) Clumped->NMR No Dry Vacuum Dry (Remove Water) Clumped->Dry Yes (Hygroscopic) PurityCheck Purity > 95%? NMR->PurityCheck Use Approve for Synthesis PurityCheck->Use Yes Recryst Recrystallize (Acetonitrile/Water) PurityCheck->Recryst No (Degraded) Dry->NMR

Figure 2: Quality Control workflow for validating reagent integrity prior to use.

References

  • Hall, D. G. (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methyl-4-pentanoylphenylboronic acid. Retrieved from Sigma-Aldrich Catalog. Link

  • Combi-Blocks. (n.d.). Safety Data Sheet (SDS) for Boronic Acids. Link

Sources

A Comprehensive In-Depth Technical Guide on the Theoretical Calculations of 2-Methyl-4-pentanoylphenylboronic Acid Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Predictive Power of In Silico Analysis in Modern Drug Discovery

In the landscape of contemporary drug development, the ability to predict molecular behavior through computational modeling is not merely an accessory to experimental work; it is a cornerstone of efficient and targeted research. Phenylboronic acids, a class of compounds with diverse applications in organic synthesis and medicinal chemistry, represent a compelling case for the application of theoretical calculations.[1][2] Their utility as enzyme inhibitors, sensors for carbohydrates, and components in targeted drug delivery systems is well-documented.[3][4] This guide focuses on a specific, novel derivative, 2-Methyl-4-pentanoylphenylboronic acid, to illustrate the power and methodology of in silico structural analysis. As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic framework for approaching the theoretical characterization of such molecules, rooted in the principles of scientific integrity and practical application.

Introduction to 2-Methyl-4-pentanoylphenylboronic Acid: A Molecule of Interest

2-Methyl-4-pentanoylphenylboronic acid is a synthetic organoboron compound. Its structure, featuring a phenylboronic acid moiety functionalized with a methyl and a pentanoyl group, suggests a potential for nuanced chemical interactions. The boronic acid group is a known pharmacophore, capable of forming reversible covalent bonds with diols, a feature exploited in many biological applications.[5] The lipophilic pentanoyl chain and the methyl group can influence the molecule's solubility, membrane permeability, and binding affinity to protein targets. Understanding the three-dimensional structure, electronic properties, and potential intermolecular interactions of this molecule is paramount to unlocking its therapeutic potential.

This guide will provide a comprehensive overview of the theoretical methodologies employed to elucidate the structural and electronic characteristics of 2-Methyl-4-pentanoylphenylboronic acid. We will delve into the causality behind the choice of computational methods, ensuring that each step is a self-validating component of a robust in silico investigation.

The Computational Toolkit: Methodologies for Structural Elucidation

The theoretical investigation of a novel molecule like 2-Methyl-4-pentanoylphenylboronic acid necessitates a multi-faceted approach. We will primarily focus on Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for systems of this size.

Geometry Optimization: Defining the Ground State Structure

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process where the algorithm systematically alters the molecular geometry to find the arrangement with the lowest potential energy.

Protocol 1: Ground State Geometry Optimization using DFT

  • Input Structure Generation: Construct the initial 3D structure of 2-Methyl-4-pentanoylphenylboronic acid using a molecular builder.

  • Computational Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[6][7]

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point, offering a good compromise between accuracy and computational expense. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

  • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used, with water as the solvent.[1]

  • Execution: Run the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Rationale for Method Selection: The choice of the B3LYP functional and a 6-31G(d,p) basis set is a pragmatic one, offering a reliable prediction of molecular geometries for a wide range of organic compounds. The inclusion of a solvation model is crucial as the conformation of the molecule, particularly the orientation of the boronic acid and pentanoyl groups, can be significantly influenced by the surrounding solvent.

Electronic Structure Analysis: Unveiling Reactivity and Properties

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. These properties are key to understanding the molecule's reactivity, stability, and potential interactions with biological targets.

Key Electronic Properties to Analyze:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can be used to quantify the polarity of bonds and the hybridization of atoms.[1]

Protocol 2: Single-Point Energy and Electronic Property Calculation

  • Input: Use the optimized geometry from Protocol 1.

  • Calculation Type: Perform a single-point energy calculation at a higher level of theory if desired (e.g., a larger basis set) to obtain more accurate electronic properties.

  • Property Keywords: Include keywords in the input file to request the calculation of HOMO-LUMO energies, MEP maps, and NBO analysis.

  • Analysis: Visualize and interpret the output data to understand the electronic characteristics of 2-Methyl-4-pentanoylphenylboronic acid.

G

Caption: A simplified diagram illustrating potential interactions in a protein binding site.

Data Summary and Interpretation

For clarity and comparative analysis, the key quantitative data obtained from the theoretical calculations should be summarized in a table.

ParameterCalculated ValueMethod
Ground State EnergyValue (Hartree)B3LYP/6-31G(d,p) (PCM)
HOMO EnergyValue (eV)B3LYP/6-31G(d,p) (PCM)
LUMO EnergyValue (eV)B3LYP/6-31G(d,p) (PCM)
HOMO-LUMO GapValue (eV)B3LYP/6-31G(d,p) (PCM)
Dipole MomentValue (Debye)B3LYP/6-31G(d,p) (PCM)
Predicted pKaValueRelative ΔG calculation
Docking ScoreValue (kcal/mol)Docking Program Name

Note: The "Value" fields are placeholders and would be populated with the actual results from the calculations.

Conclusion: From Theoretical Insights to Experimental Design

The theoretical calculations detailed in this guide provide a robust framework for characterizing the structure and properties of 2-Methyl-4-pentanoylphenylboronic acid. The insights gained from these in silico studies are invaluable for guiding subsequent experimental work. For instance, the predicted pKa can inform the design of buffer systems for in vitro assays, while the predicted binding mode from molecular docking can guide site-directed mutagenesis studies to validate key interactions. By integrating theoretical calculations into the early stages of the research and development process, we can accelerate the discovery of novel therapeutics and deepen our fundamental understanding of molecular interactions.

References

  • Shaik, F., Ali, M. F., Khan, S., Khan, M. S., & Al-Dhfyan, A. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

  • Al-Kahtani, A. A., & El-Azhary, A. A. (2014). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. International Journal of Quantum Chemistry, 114(20), 1385-1393. [Link]

  • Zhang, R. K., Prier, C. K., & Arnold, F. H. (2021). Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. Journal of the American Chemical Society, 143(4), 2113–2120. [Link]

  • Woliński, K., & Wolińska, P. (2012). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Acta Physica Polonica A, 121(4), 911-915. [Link]

  • O'Shea, K. E., & Thompson, W. H. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 153-160. [Link]

  • Li, J., Fan, J., Wang, J., & Peng, X. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Molecules, 27(2), 462. [Link]

  • Vasu, & Sankaranarayanan, R. (2007). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 98–109. [Link]

  • da Silva, A. B. F., & Ramalho, T. C. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(19), 4496. [Link]

  • Pandey, S. (2019). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. [Link]

  • Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 565. [Link]

  • De Luca, F., & De Cristofaro, A. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6231–6235. [Link]

  • Besenius, P., et al. (2017). a) DFT calculations of ΔΔG of the boroxine formation from the... ResearchGate. [Link]

  • Soundararajan, S., & Smith, B. D. (1991). Phenyl boronic acid complexes of diols and hydroxyacids. Tetrahedron, 47(14-15), 2473-2484. [Link]

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Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Electronic" Paradox

The successful utilization of 2-Methyl-4-pentanoylphenylboronic acid (CAS: 1793003-61-8) in Suzuki-Miyaura cross-coupling reactions presents a unique challenge to synthetic chemists. This building block features a structural dichotomy that directly impacts reaction kinetics and stability:

  • Steric Hindrance (The 2-Methyl Group): The ortho-methyl substituent creates significant steric bulk around the carbon-boron (C-B) bond. This steric clash retards the rate of transmetallation , the critical step where the organic group transfers from boron to the palladium center.

  • Electronic Destabilization (The 4-Pentanoyl Group): The para-pentanoyl (valeryl) moiety is an electron-withdrawing group (EWG). While EWGs generally accelerate transmetallation by increasing the Lewis acidity of the boron center, they simultaneously render the C-B bond highly susceptible to protodeboronation under basic conditions.

The Consequence: In standard catalytic cycles, the 2-methyl group slows the productive reaction, while the 4-pentanoyl group accelerates the non-productive decomposition pathway. This guide provides a precision protocol designed to outcompete decomposition by utilizing high-activity catalyst systems derived from Buchwald-type ligands.

Mechanistic Strategy & Critical Factors

To achieve high yields, the reaction conditions must be engineered to favor the catalytic cycle over the hydrolytic cleavage of the C-B bond.

The Competition: Transmetallation vs. Protodeboronation

The primary failure mode for this substrate is the cleavage of the C-B bond by water/base before it can react with the Palladium catalyst.

  • Protodeboronation Mechanism: In the presence of base (

    
    ), the boronic acid forms a boronate "ate" complex. For electron-poor aryl rings (like 4-pentanoyl-substituted), the ipso-carbon becomes sufficiently nucleophilic to abstract a proton from water, releasing the arene (valerophenone) and boric acid.
    
  • Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ). These ligands create a highly active monolithic Pd(0) species that facilitates oxidative addition and, crucially, accelerates transmetallation even with sterically hindered substrates.

Ligand Selection
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups provide stability and the cyclohexyl groups provide the necessary bulk to force the formation of the active mono-ligated Pd species.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often superior for aryl chlorides or extremely hindered substrates due to increased steric demand.

Base & Solvent Architecture
  • Base: Potassium Phosphate (

    
    )  is preferred over Carbonates (
    
    
    
    ,
    
    
    ) or Hydroxides (
    
    
    ). Phosphate acts as a mild base that buffers the pH, minimizing the concentration of free hydroxide ions that drive protodeboronation.
  • Solvent: A biphasic system of Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1) is recommended. The small amount of water is essential for boronic acid activation, but excess water should be avoided.

Visualization: Mechanistic Pathway

SuzukiMechanism Start Pd(II) Precatalyst ActiveCat Active L-Pd(0) Start->ActiveCat Reduction OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd + Aryl Halide TransMet Transmetallation (Sterically Rate-Limiting) OxAdd->TransMet + Activated Boron BoronAct Boronate 'Ate' Complex (Activated Substrate) BoronAct->TransMet Productive Path Decomp Protodeboronation (Side Reaction) BoronAct->Decomp Destructive Path (Fast for EWG) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the critical branch point between productive transmetallation and destructive protodeboronation.

Standard Operating Protocol (SOP)

Objective: Coupling of 2-Methyl-4-pentanoylphenylboronic acid with an Aryl Bromide/Chloride.

Materials Checklist
  • Boronic Acid: 2-Methyl-4-pentanoylphenylboronic acid (1.2 - 1.5 equivalents). Note: Excess is required to account for partial decomposition.

  • Electrophile: Aryl Bromide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 Precatalyst (2 mol%).

  • Base:

    
     (Tribasic, 2.0 - 3.0 equiv).
    
  • Solvent: Toluene and Deionized Water (degassed).

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), 2-Methyl-4-pentanoylphenylboronic acid (1.5 mmol, 351 mg), and

      
        (2.0 mmol, 424 mg).
      
    • If using Pd(OAc)₂/SPhos: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • If using Precatalyst: Add XPhos Pd G2 (15.7 mg, 0.02 mmol).

    • Seal the vial with a septum and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition:

    • Add Toluene (4.0 mL) and Water (0.4 mL) via syringe. Ensure solvents are sparged with inert gas prior to addition.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C . Vigorous stirring is essential to ensure mixing of the biphasic system.

    • Monitor reaction progress by LC-MS or TLC after 1 hour. The reaction is typically complete within 2-6 hours.

    • Checkpoint: If starting material remains but boronic acid is consumed (check for deboronated valerophenone), add a second portion of boronic acid (0.5 equiv).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica Gel). The pentanoyl group renders the product moderately polar; a Hexane/Ethyl Acetate gradient is usually effective.

Experimental Workflow Diagram

Workflow Setup Setup: Charge Solids (Ar-X, Boronic Acid, Base, Cat) Purge Inert Purge: N2/Ar Cycle Setup->Purge Solvent Add Solvent: Toluene/H2O (10:1) Purge->Solvent Heat Reaction: 80°C, 2-6 Hours Solvent->Heat Monitor LC-MS Check: Boronic Acid Consumed? Heat->Monitor AddMore Add 0.5 eq Boronic Acid Monitor->AddMore Incomplete & Deboronation Workup Workup: EtOAc Extr. / Brine Wash Monitor->Workup Complete AddMore->Heat

Figure 2: Operational workflow emphasizing the checkpoint for boronic acid addition.

Troubleshooting & Optimization Matrix

IssueObservation (LC-MS)Root CauseCorrective Action
Low Yield High Ar-X remaining, Valerophenone detected (Ar-H).Protodeboronation . The boronic acid hydrolyzed before coupling.1.[2] Lower Temp to 60°C.2. Switch to anhydrous conditions (Dioxane/CsF).3. Add Boronic acid in portions.
No Reaction Ar-X and Boronic Acid intact.Inactive Catalyst . Pd failed to reduce or insert.1. Ensure inert atmosphere.2. Switch to Precatalyst (XPhos Pd G2) to guarantee active Pd(0).
Homocoupling Biaryl (Ar-Ar) formation.Oxidation . Oxygen present in system.[3]1. Degas solvents more thoroughly.2. Increase ligand:Pd ratio to 3:1.
Slow Rate Reaction stalls at 50% conversion.Steric Bulk . 2-Methyl group hindering transmetallation.1. Switch to XPhos or RuPhos (more sterically demanding ligands).2. Increase concentration (0.5 M).

References

  • Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075.[4] Link

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Bromides that Contain β-Hydrogens."[1] Journal of the American Chemical Society, 2002 , 124, 13662.[1] Link

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2021 , 143, 13479. Link

  • Sigma-Aldrich. "2-Methyl-4-pentanoylphenylboronic acid Product Page." Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Link

Sources

Application Note: 2-Methyl-4-pentanoylphenylboronic Acid in Medicinal Chemistry

[1]

Executive Summary

2-Methyl-4-pentanoylphenylboronic acid (CAS 1793003-61-8) is a specialized organoboron building block utilized in the synthesis of complex pharmaceutical intermediates.[1] Unlike simple phenylboronic acids, this scaffold offers a unique "Steric-Electronic" duality :

  • The ortho-Methyl Group: Provides steric protection to the boron center, reducing the rate of protodeboronation during catalysis, while simultaneously introducing conformational constraints (atropisomerism potential) in the final drug target.[1]

  • The para-Pentanoyl Group: Acts as a lipophilic "handle" for further diversification (e.g., reductive amination) and improves cell permeability of the parent scaffold.[1]

This guide details the strategic application of this molecule in Fragment-Based Drug Discovery (FBDD) and High-Complexity Suzuki-Miyaura Cross-Couplings , providing optimized protocols that account for its steric demands.[1]

Chemical Profile & Structural Logic[1]

FeatureSpecification
IUPAC Name (2-Methyl-4-pentanoylphenyl)boronic acid
CAS Number 1793003-61-8
Molecular Formula

Molecular Weight 220.07 g/mol
Key Functionality Boronic Acid (Warhead/Coupling), Ketone (Handle), Methyl (Steric Lock)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water.[1]
Structural Analysis for Drug Design[1]
  • The Warhead (Boronic Acid): Can serve as a reversible covalent inhibitor for serine proteases or as a temporary handle for C-C bond formation.[1]

  • The Vector (Pentanoyl Chain): The 5-carbon ketone chain extends into hydrophobic pockets of target proteins (e.g., S1/S2 pockets in proteases).[1] The ketone allows for late-stage functionalization into amines or alcohols.[1]

  • The Shield (2-Methyl): Prevents metabolic attack at the ortho-position and restricts rotation of the phenyl ring upon binding, potentially reducing the entropic penalty of binding.[1]

Application 1: Sterically Demanding Suzuki-Miyaura Coupling[1]

Challenge: The ortho-methyl group creates steric hindrance around the boron atom, making transmetallation slower compared to unhindered phenylboronic acids.[1] Standard conditions (e.g.,

1

Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) facilitates the oxidative addition and transmetallation steps, overcoming the steric barrier.[1]

Protocol: Pd-SPhos Catalyzed Cross-Coupling

Objective: Couple 2-Methyl-4-pentanoylphenylboronic acid with a heteroaryl chloride.

Materials
  • Boronic Acid: 2-Methyl-4-pentanoylphenylboronic acid (1.2 equiv)[1]

  • Electrophile: Heteroaryl chloride (1.0 equiv)[1]

  • Catalyst:

    
     (1 mol%) or Pd(OAc)2[1]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)[1]

  • Base:

    
     (2.0 equiv, finely ground)[1]
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

  • Reagent Addition: Add the heteroaryl chloride (1.0 mmol), boronic acid (1.2 mmol, 264 mg),

    
     (0.01 mmol), SPhos (0.02 mmol), and 
    
    
    (2.0 mmol).
  • Solvent Degassing: Add Toluene (4 mL) and Water (0.4 mL).[1] Critical: Sparge the solvent mixture with Argon for 10 minutes prior to addition to remove dissolved oxygen (prevents phenol formation).[1]

  • Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.[1]

    • Note: The ortho-methyl group requires higher temperatures than standard couplings.[1]

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanism & Logic: The SPhos ligand creates a specialized pocket around the Palladium center.[1] Its electron-rich nature accelerates oxidative addition, while its bulk promotes the reductive elimination of the sterically congested biaryl product.[1]

Application 2: Scaffold Diversification (Reductive Amination)[1]

Context: In medicinal chemistry, ketones are often "dead ends" for hydrogen bonding.[1] Converting the pentanoyl ketone to a secondary or tertiary amine allows the introduction of solubilizing groups or specific pharmacophores.[1]

Protocol: Reductive Amination of the Pentanoyl Handle

Objective: Convert the C4-ketone into a benzylamine derivative while preserving the boronic acid (if protected) or post-coupling.[1]

Note: If the boronic acid is free, it is recommended to protect it as a pinacol ester or perform this step AFTER the Suzuki coupling to avoid boron-amine chelation issues.[1]

Step-by-Step Methodology
  • Imine Formation: Dissolve the ketone substrate (Coupled Product) in dry 1,2-Dichloroethane (DCE). Add the desired amine (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir at RT for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv).
    
    • Why?

      
       is milder than 
      
      
      and will not reduce the ketone before the imine is formed, nor will it reduce the boronic ester if present.[1]
  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Quench: Quench with saturated

    
    . Extract with DCM.[1]
    

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway using 2-Methyl-4-pentanoylphenylboronic acid as a central node.

GStart2-Methyl-4-pentanoyl-phenylboronic acid(CAS 1793003-61-8)SuzukiSuzuki-Miyaura Coupling(Pd-SPhos, K3PO4)Start->SuzukiOrtho-MethylSteric ChallengeBiarylBiaryl KetoneIntermediateSuzuki->BiarylC-C BondFormedRedAminReductive Amination(HNR2, NaBH(OAc)3)Biaryl->RedAminRoute A:Amine LibraryGrignardGrignard Addition(R-MgBr)Biaryl->GrignardRoute B:Tertiary AlcoholFinalDrugTarget API(Functionalized Biaryl)RedAmin->FinalDrugGrignard->FinalDrug

Caption: Divergent synthesis workflow utilizing the boronic acid for scaffold construction and the pentanoyl group for pharmacophore expansion.

Biological Assay: Reversible Covalent Binding (Alizarin Assay)[1]

If using the molecule as a warhead (e.g., targeting the serine residue in proteases), you must validate its ability to form a tetrahedral boronate complex.[1]

Principle: Alizarin Red S (ARS) forms a fluorescent complex with boronic acids.[1] When a competing diol (like a sugar or a serine residue mimic) binds, fluorescence changes.[1]

Protocol
  • Buffer: 0.1 M Phosphate buffer, pH 7.4.

  • Dye Prep: Prepare

    
     M Alizarin Red S (ARS).
    
  • Titration: Add 2-Methyl-4-pentanoylphenylboronic acid (

    
     to 
    
    
    ) to the ARS solution.
  • Measurement: Monitor UV-Vis absorbance at 460 nm (decrease) and 520 nm (increase).

  • Interpretation: A spectral shift confirms the Boron center is Lewis-acidic and capable of covalent engagement with nucleophiles.[1]

Safety & Handling

  • Storage: Store at 2–8°C. Boronic acids can dehydrate to form boroxines (anhydrides) over time.[1] This is reversible upon addition of water/base during the reaction.[1]

  • Stability: The 2-methyl group enhances hydrolytic stability compared to non-substituted phenylboronic acids.[1]

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198.[1] Link

  • Spring, D. R. (2003).[1] Diversity-oriented synthesis; a challenge for the 21st century. Organic & Biomolecular Chemistry, 1(22), 3867-3870.[1] (Context for scaffold diversification). Link

  • PubChem Compound Summary. (n.d.). 2-Methyl-4-pentanoylphenylboronic acid (CID 132184843).[1] National Center for Biotechnology Information.[1] Link

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized catalytic protocols for the Suzuki-Miyaura cross-coupling of 2-Methyl-4-pentanoylphenylboronic acid . This substrate presents a specific "Steric-Electronic Mismatch" challenge: the ortho-methyl group creates significant steric hindrance at the transmetallation step, while the para-pentanoyl (valeryl) group renders the boron center electron-deficient, increasing susceptibility to hydrolytic protodeboronation under standard basic conditions.

We recommend a Buchwald Precatalyst (Gen 3/4) system utilizing SPhos or XPhos ligands, which provides the necessary steric bulk to facilitate coupling while maintaining a sufficiently active Pd(0) species. This guide replaces trial-and-error screening with a deterministic protocol for high-yield synthesis.

Substrate Analysis & Mechanistic Challenges

The Substrate[1][2][3]
  • Chemical Name: 2-Methyl-4-pentanoylphenylboronic acid[1]

  • Structural Features:

    • Position 2 (Ortho): Methyl group (-CH₃). Impact: Steric hindrance.[2][3] Inhibits the approach of the boronate to the Pd(II)-Ar complex during transmetallation.

    • Position 4 (Para): Pentanoyl group (-CO(CH₂)₃CH₃). Impact: Electron-withdrawing group (EWG).[4] Reduces the nucleophilicity of the aryl ring, slowing transmetallation, and increases the rate of base-catalyzed protodeboronation (C-B bond cleavage).

The Failure Modes

Standard conditions (e.g., Pd(PPh₃)₄ / Na₂CO₃ / Toluene) frequently fail for this substrate due to two competing pathways:

  • Stalled Cycle: The ortho-methyl group prevents the boronic acid from coordinating with standard Pd-phosphine complexes.

  • Protodeboronation: Strong bases (NaOH, KOtBu) attack the electron-deficient boron center faster than transmetallation occurs, yielding the de-boronated byproduct (3-methylvalerophenone).

Catalyst & Ligand Selection Strategy

To overcome these barriers, the catalyst system must be bulky (to relieve steric strain during reductive elimination) and electron-rich (to accelerate oxidative addition).

Recommended Systems
ComponentRecommendationRationale
Catalyst Source XPhos Pd G4 or SPhos Pd G3 Precatalysts ensure precise 1:1 Pd:Ligand ratio and rapid activation. SPhos is the "gold standard" for ortho-substituted boronic acids.
Alternative Pd-PEPPSI-IPr The NHC ligand provides extreme stability and steric bulk, ideal if phosphine contamination is a concern.
Base K₃PO₄ (Tribasic Potassium Phosphate) A mild base that buffers pH, minimizing protodeboronation while sufficiently activating the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is critical for boronate formation; Dioxane ensures solubility of the lipophilic pentanoyl chain.

Mechanistic Visualization

The following diagram illustrates the specific bottleneck (Transmetallation) caused by the 2-methyl group and how the SPhos ligand overcomes it.

SuzukiCycle Start Pd(0)-L Active Species (L = SPhos) OxAdd Oxidative Addition (Ar-X insertion) Start->OxAdd + Aryl Halide Complex1 L-Pd(II)-Ar-X (Stable Intermediate) OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH or Boronate) Complex1->BaseStep + Base (K3PO4) TransMetal Transmetallation (CRITICAL BOTTLENECK) BaseStep->TransMetal + Activated Boronate RedElim Reductive Elimination (Product Release) TransMetal->RedElim Pd(II) Diaryl Complex RedElim->Start Regenerate Pd(0) Substrate 2-Methyl-4-pentanoyl- phenylboronic acid Substrate->TransMetal Steric Hindrance (2-Me Group) Byproduct Protodeboronation (Side Reaction) Substrate->Byproduct High pH / Slow Rxn

Figure 1: Catalytic cycle highlighting the steric bottleneck at transmetallation. The SPhos ligand creates a pocket that accommodates the 2-methyl group, facilitating this rate-limiting step.

Optimized Experimental Protocol

Materials
  • Boronic Acid: 2-Methyl-4-pentanoylphenylboronic acid (1.2 - 1.5 equivalents).

  • Electrophile: Aryl Bromide or Chloride (1.0 equivalent).

  • Catalyst: XPhos Pd G4 (2-3 mol%).

  • Base: K₃PO₄ (2.0 - 3.0 equivalents).

  • Solvent: 1,4-Dioxane (degassed) and deionized Water.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and 2-Methyl-4-pentanoylphenylboronic acid (1.3 mmol, 304 mg).

    • Add XPhos Pd G4 (0.02 mmol, ~17 mg).

    • Note: If using non-G4 precatalysts, add Pd(OAc)₂ and XPhos (1:2 ratio) simultaneously.

    • Seal the vial with a septum and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (4.0 mL) and 0.5 M K₃PO₄ aqueous solution (1.0 mL) via syringe.

    • Crucial: The solvent ratio should be approximately 4:1 Organic:Aqueous.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (1000 rpm). The biphasic mixture requires high agitation for effective phase transfer.

    • Monitor by HPLC/UPLC at 1 hour. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult the matrix below.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd-PEPPSI-IPr (2 mol%) in Toluene/KOH. The NHC ligand is more robust.
De-boronated Byproduct Protodeboronation1. Lower temperature to 60°C.2. Switch base to anhydrous K₂CO₃ or KF .3. Use anhydrous THF with minimal water (0.1 eq).
Homocoupling (Ar-Ar) Oxidative CouplingEnsure strict inert atmosphere (Argon purge). Reduce catalyst loading to 1 mol%.
Starting Material Intact Steric FailureIncrease temperature to 100°C and switch solvent to n-Butanol .

References

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[6] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. Link

  • Sigma-Aldrich. "Product Specification: 2-Methyl-4-pentanoylphenylboronic acid (CAS 1793003-61-8)."[1] Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. Link

Sources

Application Note: Synthesis of Biaryl Compounds using 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocols for utilizing 2-Methyl-4-pentanoylphenylboronic acid (CAS: 1793003-61-8) in Suzuki-Miyaura cross-coupling reactions. While this reagent offers a valuable functional handle (the pentanoyl ketone) and conformational restriction (the ortho-methyl group), these structural features present specific synthetic challenges, including steric hindrance during transmetallation and potential protodeboronation. This document provides a validated Method A (General Purpose) and Method B (High-Steric Demand) to ensure high yields of biaryl scaffolds critical for medicinal chemistry and materials science.

Reagent Profile & Mechanistic Insight

The Reagent
  • Chemical Name: 2-Methyl-4-pentanoylphenylboronic acid[1][2][3][4][5][6][7][8]

  • CAS Number: [2][6][8]

  • Molecular Formula: C₁₂H₁₇BO₃

  • Key Structural Features:

    • Ortho-Methyl Group: Introduces steric bulk near the Carbon-Boron bond. This increases the energy barrier for the transmetallation step in the catalytic cycle.

    • Para-Pentanoyl Group: An electron-withdrawing group (EWG) that activates the aromatic ring. While EWGs generally facilitate transmetallation, they can also render the C-B bond susceptible to base-catalyzed hydrolytic cleavage (protodeboronation) before coupling occurs.

Mechanistic Strategy

To overcome the steric hindrance of the 2-methyl group, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are required. These ligands facilitate the oxidative addition of the aryl halide and create a geometry that accommodates the incoming hindered boronic acid during transmetallation.

ReactionScheme cluster_0 Reagents cluster_1 Catalytic System Boronic 2-Methyl-4-pentanoyl- phenylboronic acid (Steric + EWG) Cat Pd Catalyst (e.g., SPhos Pd G2) Product Target Biaryl (Ortho-Methyl Substituted) Boronic->Product Suzuki-Miyaura Coupling Halide Aryl Halide (Ar-X) (X = Br, Cl, I, OTf) Halide->Product Suzuki-Miyaura Coupling Cat->Product Catalysis Base Base (K3PO4 / K2CO3) Base->Product Activation

Figure 1: General reaction scheme for the synthesis of sterically hindered biaryls.[9]

Experimental Protocols

Method A: General Purpose (Standard Substrates)

Best for coupling with electron-deficient aryl bromides or iodides where steric crowding on the coupling partner is minimal.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Methyl-4-pentanoylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 264 mg), K₂CO₃ (2.0 mmol, 276 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor conversion by LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: High-Performance (Sterically Demanding/Chlorides)

Recommended for coupling with aryl chlorides, electron-rich aryl halides, or when the coupling partner also possesses ortho-substituents.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Methyl-4-pentanoylphenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (Buchwald Generation 2 Precatalyst) (1-3 mol%)

  • Base: K₃PO₄ (Tribasic, 2.0 equiv)

  • Solvent: Toluene / Water (10:1 v/v)

Protocol:

  • Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 330 mg), and SPhos Pd G2 (0.02 mmol, 14 mg) to the vial.

  • Inertion: Evacuate/backfill with Argon (3 cycles).

  • Solvation: Add degassed Toluene (4 mL) and 0.5 M aqueous K₃PO₄ (4 mL, 2.0 mmol).

  • Reaction: Heat vigorously at 100°C for 2–6 hours. The biphasic mixture requires rapid stirring (>800 rpm) for effective mass transfer.

  • Workup: Separate phases. Extract aqueous layer with Toluene or EtOAc. Combine organics, dry over MgSO₄, and concentrate.

Data & Troubleshooting

Solvent and Base Screening Data

The following table summarizes optimization studies for the coupling of 2-Methyl-4-pentanoylphenylboronic acid with 4-Chloroanisole (Model Substrate).

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8035%Incomplete conversion; significant protodeboronation.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9068%Good for bromides; sluggish for chlorides.
3SPhos Pd G2 K₃PO₄ Tol/H₂O 100 94% Optimal conditions. Fast kinetics.
4XPhos Pd G2K₃PO₄THF/H₂O6088%Excellent alternative for temperature-sensitive substrates.
Troubleshooting Guide
  • Problem: Low Yield / Protodeboronation (Formation of 3-methyl-1-pentanoylbenzene).

    • Cause: Reaction mixture too basic or heating too prolonged.

    • Solution: Switch to Method B (K₃PO₄ is milder than carbonates in organic mixtures) or use anhydrous conditions with CsF as the base.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Presence of Oxygen.[9]

    • Solution: Ensure rigorous degassing of solvents (sparging with Argon for 15 mins) before addition.

Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing the role of the bulky ligand (L) in facilitating the reductive elimination step for sterically hindered biaryls.

CatalyticCycle Pd0 L-Pd(0) PdII_ArX L-Pd(II)-Ar-X Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition PdII_ArAr L-Pd(II)-Ar-Ar' PdII_ArX->PdII_ArAr + Boronic Acid + Base TransMet Transmetallation (Rate Limiting for Ortho-Subst.) PdII_ArAr->Pd0 - Biaryl Product RedElim Reductive Elimination

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle highlighting the critical Transmetallation step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

Sources

Advanced Synthetic Strategies: Utilizing 2-Methyl-4-pentanoylphenylboronic Acid in Agrochemical Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of modern agrochemical discovery, the biphenyl and aryl-heteroaryl scaffolds remain dominant pharmacophores, particularly within Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides. The incorporation of lipophilic side chains is a critical strategy to modulate the LogP (partition coefficient) of these active ingredients (AIs), ensuring optimal cuticular penetration and systemic translocation within plant tissues.

2-Methyl-4-pentanoylphenylboronic acid (CAS: 1793003-61-8) represents a high-value building block for such applications. It offers a dual-functional handle:

  • The Boronic Acid: Enables Suzuki-Miyaura cross-coupling to construct the biaryl core.[1]

  • The 4-Pentanoyl Group: A lipophilic "tail" precursor that can be retained as a ketone for hydrogen bonding or derivatized (e.g., to alkyl/amine) to tune solubility.

  • The 2-Methyl Group: Provides steric bulk often required to induce torsion in the biaryl axis, a feature known to enhance binding selectivity in enzyme pockets (e.g., fungal SDH enzymes).

However, the ortho-methyl substitution creates significant steric hindrance, rendering standard catalytic protocols (e.g., Pd(PPh₃)₄) inefficient. This guide details an optimized, high-yield protocol utilizing Buchwald-type ligands to overcome this steric barrier.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-Methyl-4-pentanoylphenylboronic acid
CAS Number 1793003-61-8
Molecular Formula C₁₂H₁₇BO₃
Molecular Weight 220.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water.
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen).
Stability Concern Prone to protodeboronation under strong basic heating; susceptible to oxidation if exposed to moist air for prolonged periods.

Application Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

The Challenge: The "Ortho Effect"

The 2-methyl group exerts steric pressure on the boron center. In the transmetallation step of the Suzuki cycle, the palladium complex must approach the boronate. Bulky groups at the ortho position significantly retard this approach. Furthermore, the electron-withdrawing nature of the para-pentanoyl group can reduce the nucleophilicity of the aryl ring, further sluggish the reaction.

Solution: Utilization of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This electron-rich, bulky biaryl phosphine ligand facilitates oxidative addition and, crucially, creates a specialized pocket that accelerates transmetallation even with hindered substrates.

Reaction Scheme

Substrates: 2-Methyl-4-pentanoylphenylboronic acid + Heteroaryl Halide (e.g., 4-chloro-1-methyl-1H-pyrazole). Catalyst System: Pd(OAc)₂ / SPhos. Base: K₃PO₄ (Anhydrous).

Step-by-Step Protocol

Materials:

  • Boronic Acid (1.2 equiv)[2][3]

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Procedure:

  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a dry vial, charge Pd(OAc)₂ and SPhos.

    • Add dry Toluene (1 mL per mmol substrate).

    • Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a clear yellow/pale orange, indicating formation of the active catalytic species.

  • Reaction Assembly:

    • To a reaction vessel (equipped with a reflux condenser), add the Aryl Halide (1.0 equiv), 2-Methyl-4-pentanoylphenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

    • Note: Using excess boronic acid accounts for potential protodeboronation side-reactions.

  • Solvent Addition & Degassing:

    • Add the pre-formed catalyst solution to the solids.

    • Add the Water component (degassed).

    • Sparge the biphasic mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction:

    • Heat the mixture to 100°C with vigorous stirring (1000 rpm).

    • Monitor by HPLC/UPLC at 2 hours. The reaction is typically complete within 4-6 hours.

    • Endpoint: Disappearance of the Aryl Halide peak.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The ketone group makes the product moderately polar, aiding separation from non-polar byproducts.

Application Protocol 2: Downstream Functionalization (The Pentanoyl Tail)

In agrochemistry, the ketone is often a "pro-moiety." It can be reduced to a methylene group to increase lipophilicity (LogP boost) or converted to a hydrazone/oxime (common in insecticides).

Protocol: Wolff-Kishner Reduction (Ketone to Alkyl)

This converts the 4-pentanoyl group into a 4-pentyl group, creating a highly lipophilic biaryl core common in membrane-active fungicides.

Procedure:

  • Dissolve the Biaryl Ketone (from Protocol 1) in Diethylene Glycol .

  • Add Hydrazine Hydrate (3.0 equiv) and KOH (pellets, 4.0 equiv).

  • Heat to 120°C for 2 hours (formation of hydrazone).

  • Raise temperature to 180-200°C (distilling off water/excess hydrazine).

  • Reflux for 3-4 hours.

  • Cool, pour into ice water, and extract with Hexanes (product is very non-polar).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the SPhos ligand in overcoming the steric barrier presented by the 2-Methyl group.

SuzukiCycle cluster_warning CRITICAL CONTROL POINT Pd_Pre Pd(OAc)2 + SPhos (Pre-catalyst) Pd_Active L-Pd(0) (Active Species) Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Ar-X insertion) Pd_Active->OxAdd + Aryl Halide TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet Pd(II) Intermediate Iso Isomerization (Trans to Cis) TransMet->Iso Slow Step due to 2-Me Sterics RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd_Active Regeneration Product Biaryl Product RedElim->Product Boronic 2-Methyl-4-pentanoyl- phenylboronic acid Boronic->TransMet Activation by Base Base Base (OH-) Base->Boronic

Figure 1: The Suzuki-Miyaura catalytic cycle. The red node highlights the Transmetallation step, which is sterically hindered by the 2-methyl group, necessitating the use of the SPhos ligand.

Agrochemical Workflow Integration

This diagram demonstrates how this specific boronic acid fits into a broader synthesis campaign for a hypothetical SDHI fungicide.

Workflow Start Raw Material: 2-Methyl-4-pentanoyl- phenylboronic acid Step1 Step 1: Suzuki Coupling (SPhos/Pd, K3PO4) Start->Step1 Inter1 Intermediate: Biaryl Ketone Step1->Inter1 Branch1 Path A: Reduction (Wolff-Kishner) Inter1->Branch1 Branch2 Path B: Condensation (Hydroxylamine) Inter1->Branch2 ProdA Product A: Lipophilic Alkyl-Biaryl (Cuticular Penetration) Branch1->ProdA ProdB Product B: Biaryl Oxime (Target Specificity) Branch2->ProdB

Figure 2: Synthetic workflow showing the divergence from the biaryl ketone intermediate to distinct agrochemical classes.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ ingress.Ensure rigorous degassing. Switch to pre-formed Pd-SPhos precatalysts (e.g., SPhos Pd G2).
Protodeboronation Base is too strong or Temp too high.Switch from K₃PO₄ to K₂CO₃ or KF. Lower temp to 80°C and extend time.
Homocoupling (Biaryl-Biaryl) Oxidation of boronic acid.Reduce O₂ exposure. Add the boronic acid slowly (syringe pump) if necessary.
Product is "Sticky"/Oil Residual SPhos oxide.Use a scavenger resin (e.g., Thiol-silica) or perform a wash with dilute HCl (if product is acid-stable).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Combi-Blocks Inc. (n.d.).[2][4] Product Data Sheet: 2-Methyl-4-pentanoylphenylboronic acid (BB-7050).[2]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Protocol Grounding).

Sources

Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Cross-Coupling of 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the formation of carbon-carbon bonds. However, substrates presenting both steric hindrance and coordinating functional groups, such as 2-Methyl-4-pentanoylphenylboronic acid, pose significant challenges to achieving high reaction efficiency and yield. This application note provides a detailed guide to ligand selection for this challenging substrate, delving into the mechanistic rationale for experimental design. We present a comparative analysis of leading ligand classes, detailed screening protocols, and optimization strategies to empower researchers in drug development and materials science to overcome common hurdles associated with this transformation.

Introduction: The Challenge of a Doubly-Functionalized Substrate

The synthesis of complex biaryl scaffolds is a frequent necessity in the development of pharmaceuticals and functional materials. 2-Methyl-4-pentanoylphenylboronic acid is an exemplary building block that embodies two distinct challenges for the palladium-catalyzed Suzuki-Miyaura cross-coupling:

  • Steric Hindrance: The ortho-methyl group significantly encumbers the boron-bearing carbon, which can impede both the crucial transmetalation step and the final reductive elimination in the catalytic cycle.

  • Ketone Functionality: The para-pentanoyl group, an electron-withdrawing moiety, can influence the electronic properties of the boronic acid. While less common than with nickel catalysts, the potential for coordination of the ketone's carbonyl group to the palladium center exists, which could sequester the catalyst or alter its reactivity.

A successful cross-coupling strategy for this substrate hinges on the rational selection of a ligand that can create a catalytically active palladium species capable of navigating these steric and electronic demands. This guide will focus on the two most effective classes of ligands for this purpose: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

The Catalytic Cycle: Where the Ligand Exerts Control

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[1][2][3] The choice of ligand is paramount as it directly influences the rates and efficiencies of each step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)Ln Active Catalyst OxAdd Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L2) Diaryl-Pd Complex OxAdd->Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Transmetalation->Pd(0)L2 Regeneration Product Ar-Ar' Coupled Product Transmetalation->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH 2-Methyl-4-pentanoylphenyl- boronic Acid (Ar'-B(OH)2) ArBOH->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key stages influenced by ligand choice.

For a substrate like 2-Methyl-4-pentanoylphenylboronic acid, a successful ligand must:

  • Promote the oxidative addition of the aryl halide to the Pd(0) center.

  • Facilitate the base-mediated formation of a reactive boronate species.

  • Enable the sterically demanding transmetalation step.

  • Induce the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.

Bulky ligands are known to accelerate the reductive elimination step, which is often rate-limiting for sterically congested substrates.[4]

Ligand Selection: A Comparative Analysis

The choice of ligand is the most critical parameter for a successful Suzuki-Miyaura coupling.[4] While biaryl phosphines are highly versatile, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives.[5][6][7]

Bulky, Electron-Rich Phosphine Ligands

This class of ligands, particularly the dialkylbiaryl phosphines developed by the Buchwald group, are highly effective for sterically hindered substrates.[8][9]

  • Mechanism of Action: These ligands are characterized by a large cone angle and strong electron-donating ability. The steric bulk promotes the formation of monoligated palladium species, which are highly reactive. The electron-rich nature of the phosphorus atom increases the electron density on the palladium center, facilitating the oxidative addition of aryl chlorides and bromides.

  • Leading Candidates:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a first choice for many Suzuki-Miyaura reactions due to its broad applicability.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its increased steric bulk compared to SPhos makes it particularly effective for coupling sterically demanding substrates.[4]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for challenging couplings.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are strong sigma-donating ligands that form very stable bonds with palladium, resulting in robust catalysts.[5][6]

  • Mechanism of Action: The strong Pd-C bond in NHC complexes often leads to enhanced catalyst stability and longevity. The electronic and steric properties of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms. For sterically hindered couplings, bulky NHC ligands are preferred.

  • Leading Candidates:

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically demanding NHC ligand that has shown great success in a variety of cross-coupling reactions.

    • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): While slightly less bulky than IPr, it is still a highly effective and commonly used NHC ligand.[5]

    • PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): This is a pre-catalyst that readily generates the active IPr-Pd(0) species, offering convenience and high activity.

Comparative Data

The following table summarizes the key characteristics and typical performance of these ligand classes for challenging Suzuki-Miyaura couplings.

Ligand ClassSpecific LigandKey AdvantagesTypical Catalyst Loading (mol%)Typical Temperature (°C)
Biaryl Phosphines SPhosBroad applicability, high reactivity.1-2Room Temp - 100
XPhosExcellent for sterically hindered substrates.0.5-2Room Temp - 110
RuPhosHigh activity, good for heteroaryl couplings.1-2Room Temp - 100
NHC Ligands IPrHigh catalyst stability, very active.1-380 - 120
IMesGood balance of stability and activity.1-380 - 120
PEPPSI™-IPrPre-catalyst, easy to handle, highly active.2-480 - 120

Experimental Protocols

A systematic approach is crucial for identifying the optimal conditions for the cross-coupling of 2-Methyl-4-pentanoylphenylboronic acid.

General Materials and Reagents
  • Palladium Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[10] For NHC ligands, PEPPSI™ precatalysts are also excellent.

  • Aryl Halide: The reactivity order is I > Br > Cl. For initial screening, an aryl bromide is recommended.

  • Base: K₃PO₄ is often an effective base for sterically hindered couplings. Other options include K₂CO₃ and Cs₂CO₃.[11]

  • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[12][13]

Ligand Screening Workflow

The following workflow provides a systematic method for comparing ligand performance.

Ligand_Screening_Workflow start Start: Define Reaction (Aryl Bromide + 2-Methyl-4-pentanoylphenylboronic Acid) setup Prepare Stock Solutions - Pd Precursor - Ligands - Base - Solvents start->setup reactions Set up Parallel Reactions (Varying Ligands: SPhos, XPhos, IPr, etc.) setup->reactions conditions Standardized Conditions - 1.2 eq. Boronic Acid - 2.0 eq. K3PO4 - 2 mol% Pd(OAc)2 - 4 mol% Ligand - Toluene/H2O (10:1) - 100 °C, 12 h reactions->conditions analysis Reaction Monitoring & Analysis (TLC, LC-MS, GC-MS) conditions->analysis decision Identify Top Performing Ligand(s) analysis->decision decision->reactions Low Yield (Re-screen) optimization Optimization of Reaction Conditions (Temperature, Solvent, Base, Catalyst Loading) decision->optimization High Yield end Final Protocol optimization->end

Figure 2: A systematic workflow for ligand screening and reaction optimization.

Protocol 1: Initial Ligand Screening

This protocol is designed for the parallel screening of multiple ligands to identify the most promising candidates.

  • Reaction Setup: To an array of oven-dried reaction vials equipped with stir bars, add the aryl bromide (0.2 mmol, 1.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the respective ligand in a 1:2 molar ratio in the reaction solvent.

  • Addition of Reagents: To each reaction vial, add 2-Methyl-4-pentanoylphenylboronic acid (0.24 mmol, 1.2 equiv) and K₃PO₄ (0.4 mmol, 2.0 equiv).

  • Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loading (e.g., 2 mol% Pd).

  • Solvent Addition: Add the solvent system (e.g., toluene/water 10:1, 1.0 mL).

  • Reaction: Seal the vials, and heat the reaction block to 100 °C with vigorous stirring for 12-24 hours.

  • Analysis: After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion and yield.

Protocol 2: Reaction Optimization

Once the most effective ligand has been identified, further optimization can be performed to maximize the yield and efficiency.

  • Parameter Variation: Systematically vary one parameter at a time, such as temperature (e.g., 80 °C, 100 °C, 120 °C), base (e.g., K₂CO₃, Cs₂CO₃), solvent system (e.g., dioxane/water, THF/water), and catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%).

  • Monitoring: Monitor the reaction progress over time to determine the optimal reaction time.

  • Work-up and Purification: Upon completion, perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The successful Suzuki-Miyaura cross-coupling of 2-Methyl-4-pentanoylphenylboronic acid is highly dependent on the strategic selection of the palladium ligand. For this sterically hindered and functionalized substrate, bulky, electron-rich phosphine ligands such as XPhos and robust N-heterocyclic carbene ligands like IPr are the most promising candidates. By employing a systematic screening and optimization workflow as detailed in this application note, researchers can efficiently identify the optimal reaction conditions, leading to high yields of the desired biaryl products. This rational approach to ligand selection is a powerful tool for overcoming the challenges posed by complex substrates in pharmaceutical and materials science research.

References

  • Baddeley, D. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Retrieved February 3, 2026, from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved February 3, 2026, from [Link]

  • Cravotto, G., & Orio, L. (2025). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved February 3, 2026, from [Link]

  • Gao, W., et al. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Retrieved February 3, 2026, from [Link]

  • Hossain, S., et al. (2022). Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. Retrieved February 3, 2026, from [Link]

  • Matano, Y., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved February 3, 2026, from [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Retrieved February 3, 2026, from [Link]

  • MDPI. (2025). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. Retrieved February 3, 2026, from [Link]

  • Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Retrieved February 3, 2026, from [Link]

  • Ray, L., et al. (n.d.). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Retrieved February 3, 2026, from [Link]

  • Gök, Y., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. Retrieved February 3, 2026, from [Link]

  • National Science Foundation. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved February 3, 2026, from [Link]

  • Hameury, S., et al. (2023). Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid. PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of phosphine and NHC ligands. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Catalytic Synthesis of 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-4-pentanoylphenylboronic acid (CAS: 1793003-61-8). This specific boronic acid is a critical intermediate for Suzuki-Miyaura cross-coupling reactions, particularly in the development of liquid crystals and pharmaceutical pharmacophores where the valeryl (pentanoyl) tail provides lipophilicity and the ortho-methyl group induces necessary steric locking.

The protocol details a robust Pd-catalyzed Miyaura Borylation of the aryl bromide precursor, followed by a controlled oxidative hydrolysis of the pinacol ester to the free boronic acid.

Introduction & Strategic Analysis

The synthesis of 2-Methyl-4-pentanoylphenylboronic acid presents a specific regiochemical challenge: installing a boronic acid moiety on an electron-deficient ring (due to the ketone) that also possesses significant steric hindrance from an ortho-methyl group.

Traditional metallation routes (Lithium/Magnesium-halogen exchange) are contraindicated here. The presence of the enolizable pentanoyl ketone at the para-position makes the substrate incompatible with organolithium or Grignard reagents, which would lead to nucleophilic attack at the carbonyl or alpha-deprotonation.

The Solution: Palladium-catalyzed borylation using Bis(pinacolato)diboron (B₂pin₂) .[1][2][3][4] This method operates under neutral-to-mildly basic conditions, preserving the ketone functionality. The subsequent conversion of the robust pinacol ester to the free boronic acid is achieved via a mild oxidative cleavage protocol, avoiding harsh acidic hydrolysis that could induce protodeboronation.

Retrosynthetic Pathway

The target is synthesized from 4-Bromo-3-methylvalerophenone (1-bromo-2-methyl-4-pentanoylbenzene).

  • Step 1 (Catalytic Cycle): Pd(dppf)Cl₂ catalyzes the cross-coupling of the aryl bromide with B₂pin₂ to form the Boronate Ester.

  • Step 2 (Deprotection): Sodium periodate (NaIO₄) cleaves the pinacol diol, followed by hydrolysis to the free acid.

Experimental Protocol

Part A: Miyaura Borylation (Synthesis of the Pinacol Ester)[1][3]

Reaction Overview:



Materials & Reagents:

Reagent Equiv. Role Notes
4-Bromo-3-methylvalerophenone 1.0 Substrate Limiting reagent.
Bis(pinacolato)diboron (B₂pin₂) 1.1 - 1.2 Boron Source Excess ensures full conversion.
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 (3 mol%) Catalyst Robust against steric bulk.
Potassium Acetate (KOAc) 3.0 Base Anhydrous; essential for transmetallation.

| 1,4-Dioxane | Solvent | 0.2 M | Anhydrous, degassed. |

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry Nitrogen or Argon.

  • Charging: Charge the flask with 4-Bromo-3-methylvalerophenone (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv).

    • Critical Note: KOAc must be dry. Wet base can stall the catalytic cycle.

  • Degassing: Add anhydrous 1,4-Dioxane (concentration ~5 mL per gram of substrate). Sparge the solvent with Nitrogen for 15 minutes to remove dissolved Oxygen.

    • Why? Oxygen oxidizes the Pd(0) active species and promotes homocoupling of the aryl halide.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][4] · CH₂Cl₂ (3 mol%) quickly against a positive flow of Nitrogen.

  • Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

    • Monitoring: The reaction typically turns dark black/brown (active Pd species). Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide should be consumed within 4–12 hours. The product spot will be fluorescent and less polar than the boronic acid but often similar to the bromide; use stain (KMnO₄ or Anisaldehyde) to distinguish.

  • Workup:

    • Cool to room temperature.[4]

    • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Although the ester can be used crude, for high purity, perform a short silica plug filtration (eluting with 5-10% EtOAc in Hexanes) to remove excess B₂pin₂.

Part B: Hydrolysis to Boronic Acid[5][6][7]

Reaction Overview:



Materials:

Reagent Equiv. Role
Ar-Bpin (from Part A) 1.0 Intermediate
Sodium Periodate (NaIO₄) 3.0 Oxidant
Ammonium Acetate (NH₄OAc) 3.0 Buffer/Catalyst

| Acetone / Water | 1:1 v/v | Solvent |

Protocol:

  • Dissolution: Dissolve the pinacol ester (Ar-Bpin) in Acetone (0.1 M).

  • Aqueous Phase: In a separate beaker, dissolve NaIO₄ (3.0 equiv) and NH₄OAc (3.0 equiv) in Water (equal volume to Acetone).

  • Mixing: Add the aqueous oxidant solution to the acetone solution. A white precipitate (NaIO₃) will eventually form.

  • Stirring: Stir vigorously at room temperature for 12–24 hours.

    • Mechanism:[1][5][6] NaIO₄ oxidatively cleaves the vicinal diol of the pinacol ring. NH₄OAc accelerates the hydrolysis of the resulting intermediate.

  • Workup:

    • Filter off the white solid (inorganic salts) and wash with Acetone.

    • Concentrate the filtrate to remove Acetone (do not evaporate to dryness, keep the aqueous phase).

    • Extract the aqueous residue with Ethyl Acetate (3x) .

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: The residue is the crude boronic acid. Recrystallize from Acetonitrile/Water or Hexane/EtOAc if necessary.

    • Storage: Store at 4°C. Boronic acids can dehydrate to form boroxines (trimers) upon standing; this is reversible in aqueous media.

Mechanism & Visualization

Reaction Workflow

The following diagram illustrates the chemical pathway and the critical decision points in the synthesis.

G Start 4-Bromo-3-methylvalerophenone (Substrate) Inter Pinacol Boronate Ester (Stable Intermediate) Start->Inter Miyaura Borylation Reagents1 B2pin2, KOAc Pd(dppf)Cl2 Dioxane, 90°C Reagents1->Inter End 2-Methyl-4-pentanoylphenyl- boronic acid (Target) Inter->End Oxidative Hydrolysis Reagents2 NaIO4, NH4OAc Acetone/Water Reagents2->End

Figure 1: Synthetic workflow from aryl bromide to boronic acid via pinacol ester.

Catalytic Cycle (Miyaura Borylation)

Understanding the cycle is crucial for troubleshooting. The rate-determining step for hindered substrates (ortho-methyl) is often the Transmetallation or Oxidative Addition.

Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Bpin) OxAdd->TransMet + B2pin2 + KOAc (-KBr) RedElim Reductive Elimination (Product Release) TransMet->RedElim Slow Step (Steric Bulk) RedElim->Pd0 - Ar-Bpin

Figure 2: Catalytic cycle. The ortho-methyl group on the substrate increases steric crowding, making the Transmetallation and Reductive Elimination sensitive to ligand choice (dppf is preferred for its large bite angle).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation).Ensure solvent is thoroughly degassed. Increase catalyst loading to 5 mol%.
Protodeboronation Reaction temperature too high or reaction time too long.Stop reaction immediately upon consumption of bromide. Do not exceed 95°C.
Homocoupling (Ar-Ar) Presence of Oxygen or low B₂pin₂ equivalents.Re-sparge solvent with Argon. Use 1.2–1.5 equiv of B₂pin₂.
Incomplete Hydrolysis Insufficient oxidant or pH issues.Ensure NH₄OAc is present to buffer pH. Extend reaction time or add fresh NaIO₄.

Safety & Handling

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • 1,4-Dioxane: Carcinogen and forms explosive peroxides. Use only peroxide-free, anhydrous grade.

  • Sodium Periodate: Strong oxidant. Keep away from reducing agents and organic trash.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Murphy, J. M., et al. (2007). Survey of Diverse Boronic Acid Protodeboronation Pathways. Journal of the American Chemical Society, 129(30), 9294-9295. (Context on stability of boronic acids).
  • Klingensmith, L. M., Bio, M. M., & Moniz, G. A. (2007). Chromium(VI)-Free Preparation of Arylboronic Acids from Aryl Halides. Tetrahedron Letters, 48(46), 8242-8245.
  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Methyl-4-pentanoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-4-pentanoylphenylboronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a primary focus on the formation of unwanted side products. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these issues, ensuring the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with 2-Methyl-4-pentanoylphenylboronic acid?

A1: The most prevalent side products in cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving 2-Methyl-4-pentanoylphenylboronic acid are:

  • Protodeboronation Product: This results from the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, yielding 3-methyl-1-pentanoylbenzene. This is often a major byproduct and is influenced by factors like the presence of water, the nature of the base, and reaction temperature.[1][2][3]

  • Homocoupling Product: This is a symmetrical biaryl formed by the dimerization of two molecules of the boronic acid, resulting in 2,2'-dimethyl-4,4'-dipentanoylbiphenyl. The presence of oxygen and certain palladium (II) species can promote this side reaction.

  • Anhydroboronates (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While these are often in equilibrium with the monomeric boronic acid and can participate in the desired reaction, their formation can sometimes complicate reaction kinetics and purification.

Q2: Is the pentanoyl (ketone) group on 2-Methyl-4-pentanoylphenylboronic acid stable under typical Suzuki-Miyaura coupling conditions?

A2: Generally, yes. The ketone functionality is well-tolerated in a wide range of Suzuki-Miyaura coupling conditions.[4][5][6] The reaction is highly chemoselective for the C(sp²)-C(sp²) bond formation. However, under certain conditions, particularly with very strong bases or the presence of reducing agents, side reactions involving the ketone could potentially occur, though this is not common. It is always advisable to monitor your reaction for any unexpected transformations of the pentanoyl group.

Q3: How do the methyl and pentanoyl substituents on the phenyl ring affect the reactivity and side product formation of this boronic acid?

A3: The substituents have distinct electronic and steric effects:

  • Ortho-Methyl Group: The methyl group at the ortho position introduces steric hindrance around the boronic acid moiety. This can slow down the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, which is a key step for the desired C-C bond formation.[1][7][8] In some cases, this steric hindrance can make the boronic acid more susceptible to competing side reactions like protodeboronation if the desired coupling is slow.[1]

  • Para-Pentanoyl Group: The pentanoyl group is electron-withdrawing. Electron-withdrawing groups can increase the Lewis acidity of the boronic acid, which may influence its reactivity and stability.[9][10] Some studies suggest that electron-withdrawing groups can either accelerate or have a minimal effect on the rate of protodeboronation, depending on the specific reaction conditions and the underlying mechanism.[2][3]

Troubleshooting Guide: A Problem-and-Solution Approach

This guide is structured to help you identify the cause of common issues related to side product formation and provide actionable solutions.

Problem 1: High Levels of Protodeboronation Product (3-methyl-1-pentanoylbenzene) Observed

Visualizing the Problem:

Caption: Competing pathways: Desired coupling vs. protodeboronation.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution & Protocol
Presence of Protic Solvents (especially water) Water is a common proton source for protodeboronation, especially in the presence of a base.Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Consider using anhydrous salts like sodium sulfate or magnesium sulfate to scavenge trace amounts of water. A detailed protocol for setting up an anhydrous reaction is provided below.
Choice of Base Strong aqueous bases can accelerate the rate of protodeboronation.Optimize the Base: Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). In some cases, fluoride sources like cesium fluoride (CsF) can be effective.[4]
Elevated Reaction Temperature Higher temperatures can increase the rate of protodeboronation relative to the desired coupling, especially if the coupling is sterically hindered.Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress over a longer period.
Slow Transmetalation Step The ortho-methyl group can sterically hinder the transmetalation step, giving more time for protodeboronation to occur.Select an Appropriate Catalyst System: Use a catalyst system known to be effective for sterically hindered substrates. This often involves bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[11][12]
Problem 2: Significant Formation of Homocoupling Product (2,2'-dimethyl-4,4'-dipentanoylbiphenyl)

Visualizing the Problem:

Caption: Homocoupling as a competing side reaction in Suzuki-Miyaura coupling.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution & Protocol
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.Thoroughly Degas Solvents: Degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. A detailed protocol for setting up an oxygen-free reaction is provided below.
Use of a Pd(II) Pre-catalyst If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is slow, the remaining Pd(II) can participate in homocoupling.Choose a Suitable Pre-catalyst or Add a Reducing Agent: Use a pre-catalyst that rapidly forms the active Pd(0) species. Alternatively, the addition of a mild reducing agent can sometimes suppress homocoupling.
Reaction Stoichiometry An excess of the boronic acid relative to the aryl halide can sometimes lead to increased homocoupling.Adjust Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) rather than a large excess.

Detailed Experimental Protocols

Protocol 1: Minimizing Protodeboronation using Anhydrous Conditions

This protocol is designed for a small-scale (0.5 mmol) Suzuki-Miyaura coupling reaction.

  • Preparation of Glassware and Reagents:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.

    • Use anhydrous solvents. If not purchased as such, distill from an appropriate drying agent (e.g., toluene from sodium/benzophenone).

    • Ensure all solid reagents are dry. If necessary, dry in a vacuum oven.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-4-pentanoylphenylboronic acid (0.5 mmol, 1.0 equiv.), the aryl halide (0.55 mmol, 1.1 equiv.), and the base (e.g., anhydrous K₂CO₃, 1.0 mmol, 2.0 equiv.).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Via syringe, add the degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL).

    • Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos) as a solution in a small amount of the degassed solvent.

  • Reaction and Workup:

    • Heat the reaction to the desired temperature under a positive pressure of inert gas.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Setting Up an Oxygen-Free Suzuki-Miyaura Reaction

This protocol details the steps to effectively remove oxygen from the reaction mixture.

  • Degassing the Solvent:

    • Place the required volume of solvent in a flask with a sidearm.

    • Seal the flask and bubble a gentle stream of argon or nitrogen through the solvent via a long needle for at least 30 minutes.

  • Reaction Setup under Inert Atmosphere:

    • To a flame-dried flask, add the solid reagents (boronic acid, aryl halide, base).

    • Seal the flask with a septum and subject it to three cycles of vacuum/inert gas backfill.

    • Add the degassed solvent via a cannula or syringe.

    • Sparge the resulting mixture with the inert gas for another 5-10 minutes.

    • Add the catalyst and ligand as a solution in the degassed solvent.

  • Maintaining an Inert Atmosphere:

    • Throughout the reaction, maintain a positive pressure of the inert gas using a balloon or a bubbler system.

Protocol 3: Purification of the Biaryl Ketone Product

This protocol provides a general procedure for purifying the desired product and removing common side products.

  • Initial Workup:

    • After the reaction, perform a standard aqueous workup as described in the previous protocols.

  • Removal of Boronic Acid-Related Impurities:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with an aqueous base (e.g., 1M NaOH) to extract any unreacted boronic acid and its byproducts into the aqueous layer.

    • Separate the organic layer and wash with brine.

  • Chromatographic Purification:

    • Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.

    • A typical eluent system for biaryl ketones is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of your specific product.

    • The homocoupling product is typically less polar than the desired cross-coupled product, while the protodeboronation product is more polar.

Quantitative Data Summary

The following table provides a representative summary of how reaction conditions can influence the product distribution in Suzuki-Miyaura couplings of sterically hindered or electron-deficient arylboronic acids, based on trends reported in the literature.

Condition Base Solvent Desired Product Yield (%) Protodeboronation (%) Homocoupling (%)
Standard Aqueous K₂CO₃Toluene/H₂O60-7515-25<5
Anhydrous Cs₂CO₃Dioxane85-95<5<2
Strong Base NaOHToluene/H₂O40-5530-45<5
Bulky Ligand K₃PO₄Toluene90-98<5<2

Note: These are representative values and actual results may vary depending on the specific aryl halide, catalyst, and reaction temperature.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides.
  • Tang, W., & Zhang, X. (2002). New chiral phosphine ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of azides to N-Boc-protected amines.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 40(4), 275-286.
  • Denmark, S. E., & Smith, R. C. (2006). Catalytic, enantioselective, vinylogous aldol reactions. Journal of the American Chemical Society, 128(28), 9075-9083.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Haddach, M., & McCarthy, J. R. (1999). A new and efficient method for the preparation of aromatic ketones. Tetrahedron Letters, 40(16), 3109-3112.
  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Stille reaction catalyzed by palladium complexes. A DFT investigation. Organometallics, 25(21), 5146-5156.
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Aryl-, Heteroaryl-, and Alkenylboronic Acids: A Mechanistic Review. Chemical Reviews, 116(1), 81-131.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of selectivity in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
  • Gildner, P. G., & Colacot, T. J. (2015). A chemist’s guide to palladium precatalysts. Organometallics, 34(23), 5497-5508.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Springsteen, G., & Wang, B. (2002).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Leadbeater, N. E., & Marco, M. (2002). Preparation of aryl chlorides from arenes and aqueous hydrochloric acid in the presence of a phase-transfer catalyst. The Journal of organic chemistry, 67(25), 8851-8854.
  • Zhang, Y., & Wu, J. (2006). A general and efficient copper-catalyzed protodeboronation of aryl-and heteroarylboronic acids. Tetrahedron letters, 47(32), 5755-5757.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie, 116(14), 1907-1912.
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 913, 121198.
  • Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
  • Grasa, G. A., & Colacot, T. J. (2007). A highly practical and general route for the synthesis of ketones via the Suzuki coupling of boronic acids with acid chlorides. Organic letters, 9(26), 5489-5492.
  • Netherton, M. R., & Fu, G. C. (2004). Palladium-catalyzed cross-coupling reactions of unactivated alkyl halides.
  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides.
  • Wallow, T. I., & Novak, B. M. (1991). The Suzuki cross-coupling reaction in the synthesis of conjugated polymers. Journal of the American Chemical Society, 113(19), 7411-7412.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.

Sources

Technical Support Center: Stability & Optimization for 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Molecule: 2-Methyl-4-pentanoylphenylboronic acid The Core Issue: Competitive Protodeboronation

This specific building block presents a "perfect storm" for instability during Suzuki-Miyaura cross-coupling. The 2-methyl group (ortho-substitution) creates steric hindrance that significantly retards the transmetallation step of the catalytic cycle. Simultaneously, the 4-pentanoyl group (electron-withdrawing) renders the Carbon-Boron (C-B) bond more susceptible to base-catalyzed cleavage.

When your reaction fails, it is likely not due to catalyst death, but because the boronic acid decomposes into 3-methylvalerophenone faster than it can couple with your halide.

Quick Diagnostic: Is this your problem?
  • Symptom: Low yield of coupled product.[1]

  • Observation: LCMS shows a large peak corresponding to

    
    .
    
  • Byproduct: You are isolating 3-methylvalerophenone (the de-boronated arene).

Diagnostic Flowchart

Use this logic tree to determine if deboronation is your primary failure mode or if other factors (oxidation, catalyst poisoning) are at play.

DiagnosticFlowchart Start Reaction Failed / Low Yield CheckLCMS Check LCMS of Crude Mixture Start->CheckLCMS Q1 Is the Halide consumed? CheckLCMS->Q1 Q2_Deboronated Do you see 3-methylvalerophenone? Q1->Q2_Deboronated Yes Q3_Catalyst Is the Boronic Acid remaining? Q1->Q3_Catalyst No YesHalide Yes NoHalide No Solution_Protodeboronation DIAGNOSIS: PROTODEBORONATION Use Protocol A (Anhydrous) or B (Slow Add) Q2_Deboronated->Solution_Protodeboronation Yes Solution_Oxidation DIAGNOSIS: OXIDATION Degas solvents thoroughly Q2_Deboronated->Solution_Oxidation No Q3_Catalyst->Solution_Protodeboronation No (Decomposed) Solution_Activation DIAGNOSIS: FAILED OXIDATIVE ADDITION Change Ligand (e.g., XPhos) Q3_Catalyst->Solution_Activation Yes (Catalyst Inactive) YesDeboro Yes (Major Peak) NoDeboro No (Phenol/Homocoupling)

Caption: Diagnostic logic to distinguish between deboronation, oxidation, and catalyst inactivity.

The Chemistry of Failure: Why It Happens

To solve the problem, you must understand the kinetic competition occurring in your flask.

The Mechanism

In a standard basic Suzuki coupling, the boronic acid reacts with the base (e.g.,


) to form a boronate "ate" complex (

). This species is required for transmetallation to Palladium. However, this same species is also the intermediate for hydrolysis (deboronation).
  • The Steric Penalty (2-Methyl): The ortho-methyl group acts as a gatekeeper. It physically blocks the Palladium center, making the transmetallation rate (

    
    ) very slow [1].
    
  • The Electronic Penalty (4-Pentanoyl): The acyl group at the para-position is electron-withdrawing. While this makes the boron more Lewis acidic (easier to activate with base), it stabilizes the transition state for the cleavage of the C-B bond [2].

The Result: The boronate "ate" complex sits in solution waiting for the Palladium. Because it waits too long, it reacts with water/solvent instead.

KineticCompetition BoronicAcid 2-Methyl-4-pentanoyl- phenylboronic acid AteComplex Boronate 'Ate' Complex (ACTIVATED) BoronicAcid->AteComplex Fast Equilibrium Base Base (OH-) Base->AteComplex Product Coupled Product (DESIRED) AteComplex->Product Transmetallation (Slow due to 2-Me) Byproduct 3-Methylvalerophenone (DEAD END) AteComplex->Byproduct Protodeboronation (Fast due to 4-Acyl) PdCatalyst Pd(II)-Ar-X PdCatalyst->Product + Reductive Elim

Caption: The "Race Against Time." Sterics slow down the green path; electronics speed up the red path.

Troubleshooting FAQs

Q1: Can I just add more boronic acid? A: Simply adding more excess (e.g., 2.0 - 3.0 equiv) is a crude fix that complicates purification. The byproduct (3-methylvalerophenone) is an oil that often co-elutes with products. It is better to fix the kinetics.

Q2: Which base should I use? A: Stop using Carbonates (


, 

) or Hydroxides in aqueous mixtures.
  • Avoid: Strong bases generate high concentrations of the unstable "ate" complex.

  • Use: Anhydrous Phosphate (

    
    ) or Fluoride (
    
    
    
    ,
    
    
    ). Fluoride activates the boron via a different mechanism (
    
    
    ) that is often less prone to protodeboronation than the tri-hydroxy species [3].

Q3: Does the catalyst ligand matter? A: Yes, critically. You need a ligand that accelerates transmetallation to "beat" the deboronation rate.

  • Recommended: Buchwald Dialkylbiaryl ligands (SPhos, XPhos). SPhos is specifically designed to handle ortho-substituted boronic acids [4].

  • Avoid:

    
     (Tetrakis). It is too slow for this sterically hindered substrate.
    

Validated Protocols

Choose Protocol A for standard optimization. Use Protocol B if you are observing >50% deboronation.

Protocol A: The "Buchwald" System (High Activity)

Best for: Overcoming the steric hindrance of the 2-methyl group.

ComponentEquivalentNotes
Aryl Halide1.0Limiting reagent
Boronic Acid 1.2 - 1.5 2-Methyl-4-pentanoylphenylboronic acid
Catalyst 0.02 - 0.05 Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G2
Base 2.0 - 3.0 K3PO4 (Tribasic Potassium Phosphate)
SolventN/AToluene/Water (10:[2]1) or Dioxane/Water (10:1)
Temp80-100°C

Step-by-Step:

  • Charge Aryl Halide, Boronic Acid, and Base into the vial.

  • Add Pre-catalyst (e.g., XPhos Pd G2) last.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent.

  • Heat to 100°C. Note: High temperature is necessary to force the difficult transmetallation.

Protocol B: Anhydrous Fluoride Activation (High Stability)

Best for: Substrates extremely sensitive to base-catalyzed hydrolysis.

ComponentEquivalentNotes
Aryl Halide1.0
Boronic Acid 1.5
Catalyst 0.05 Pd(PPh3)4 or Pd(dtbpf)Cl2
Base 3.0 CsF (Cesium Fluoride) or KF
SolventN/AAnhydrous THF or Dioxane
TempReflux

Step-by-Step:

  • Dry all glassware thoroughly (oven-dried).

  • Weigh CsF rapidly (it is hygroscopic).

  • Combine reagents under inert atmosphere.

  • Add Anhydrous solvent.[3]

  • Reflux. Mechanism: This system avoids the formation of

    
    . The Fluoride-activated species is stable enough to resist deboronation but reactive enough to transmetallate.
    

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[4]

  • Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[4]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

impact of air and moisture on 2-Methyl-4-pentanoylphenylboronic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-4-pentanoylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this compound effectively. My aim here is to move beyond simple instructions and offer a deeper understanding of the chemical principles governing the stability of this arylboronic acid, enabling you to anticipate and mitigate potential challenges in your experiments.

Introduction to the Stability of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the utility of these compounds is often paralleled by their inherent instability, particularly their sensitivity to atmospheric oxygen and moisture. 2-Methyl-4-pentanoylphenylboronic acid is no exception. Understanding the degradation pathways is the first step toward ensuring the integrity of your starting material and the reproducibility of your results. The two primary degradation pathways of concern are oxidative hydroxylation and protodeboronation .

Frequently Asked Questions (FAQs)

Q1: I left my container of 2-Methyl-4-pentanoylphenylboronic acid on the bench overnight. Is it still usable?

This is a common concern, and the answer depends on the ambient conditions and the duration of exposure. Arylboronic acids are sensitive to both air and moisture.[1][2] The primary risk of leaving the compound exposed is degradation through two main pathways:

  • Oxidative Hydroxylation: In the presence of oxygen (from the air), the boronic acid can be oxidized to the corresponding phenol, 2-Methyl-4-pentanoylphenol. This process can be accelerated by light.[3][4][5]

  • Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond, resulting in the formation of 1-methyl-3-pentanoylbenzene. This reaction is often facilitated by moisture and can be catalyzed by acids or bases.[6][7]

Recommendation: Before using the material, it is crucial to assess its purity. A simple analytical test, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, can help you determine the extent of degradation. For critical applications, it is always best to use a fresh, properly stored sample.

Q2: What are the ideal storage conditions for 2-Methyl-4-pentanoylphenylboronic acid to ensure long-term stability?

To maintain the purity and reactivity of 2-Methyl-4-pentanoylphenylboronic acid, proper storage is essential. Based on safety data sheets for similar phenylboronic acids, the following conditions are recommended:

  • Temperature: Refrigerate the compound.[1][8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][8] This minimizes contact with oxygen and moisture.

  • Container: Keep the container tightly sealed.[1][9]

  • Moisture: Phenylboronic acids are often hygroscopic, meaning they readily absorb moisture from the air.[2][9] Storing in a desiccator can provide an additional layer of protection.

Q3: I am seeing a new, unexpected peak in my HPLC analysis of a reaction mixture containing 2-Methyl-4-pentanoylphenylboronic acid. What could it be?

An unexpected peak often indicates the presence of a degradation product. The two most likely impurities are:

  • 2-Methyl-4-pentanoylphenol: The product of oxidative hydroxylation.

  • 1-methyl-3-pentanoylbenzene: The product of protodeboronation.

To confirm the identity of the impurity, you can use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the compound in the unknown peak.

Q4: How can I minimize the degradation of 2-Methyl-4-pentanoylphenylboronic acid during my reaction?

Minimizing degradation during a reaction requires careful control of the reaction conditions:

  • Inert Atmosphere: Whenever possible, run your reaction under an inert atmosphere (nitrogen or argon). This is especially critical for sensitive reactions like Suzuki-Miyaura couplings.

  • Dry Solvents: Use anhydrous solvents to reduce the risk of protodeboronation.

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can accelerate degradation.

  • pH Control: Be mindful of the pH of your reaction mixture. Both strongly acidic and strongly basic conditions can promote protodeboronation.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent reaction yields in Suzuki-Miyaura coupling. Degradation of 2-Methyl-4-pentanoylphenylboronic acid prior to or during the reaction.Verify the purity of the boronic acid using HPLC or NMR before use. Ensure all handling and reaction steps are performed under an inert atmosphere with dry solvents.
Formation of a phenolic byproduct. Oxidative hydroxylation of the boronic acid due to exposure to air.Handle the solid and prepare solutions under an inert atmosphere. Degas all solvents before use.
Formation of the corresponding arene (protodeboronation product). Presence of moisture, or acidic/basic impurities.Use anhydrous solvents and reagents. If the reaction conditions are aqueous, be aware that some level of protodeboronation may be unavoidable.[7]
The solid 2-Methyl-4-pentanoylphenylboronic acid appears clumpy or discolored. Absorption of moisture and potential degradation.The material may be compromised. It is advisable to analyze the purity before use. If significant degradation is observed, a fresh vial should be used.

Experimental Protocols

Protocol 1: Assessment of 2-Methyl-4-pentanoylphenylboronic acid Purity by HPLC

This protocol provides a general method for assessing the purity of your boronic acid and detecting common degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[12]

  • C18 reverse-phase column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 2-Methyl-4-pentanoylphenylboronic acid sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Methyl-4-pentanoylphenylboronic acid.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Ensure complete dissolution.

  • HPLC Conditions (starting point, may require optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the percentage of B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm.

  • Analysis:

    • Run a blank (injection of the solvent mixture) to identify any system peaks.

    • Inject the sample and analyze the chromatogram.

    • The main peak corresponds to 2-Methyl-4-pentanoylphenylboronic acid. Any significant secondary peaks may indicate impurities or degradation products.

Visualizing Degradation Pathways

To better understand the chemical transformations that 2-Methyl-4-pentanoylphenylboronic acid can undergo, the following diagrams illustrate the two primary degradation pathways.

cluster_oxidation Oxidative Hydroxylation boronic_acid 2-Methyl-4-pentanoylphenylboronic acid phenol 2-Methyl-4-pentanoylphenol boronic_acid->phenol [O], Air, Light

Caption: Oxidative Hydroxylation Pathway

cluster_protodeboronation Protodeboronation boronic_acid_proto 2-Methyl-4-pentanoylphenylboronic acid arene 1-methyl-3-pentanoylbenzene boronic_acid_proto->arene H+, H2O

Caption: Protodeboronation Pathway

Workflow for Stability Assessment

The following workflow provides a systematic approach to assessing the stability of 2-Methyl-4-pentanoylphenylboronic acid under your specific experimental conditions.

start Start: Receive/Synthesize 2-Methyl-4-pentanoylphenylboronic acid initial_analysis Initial Purity Analysis (HPLC, NMR) start->initial_analysis storage Store under recommended conditions (inert atm, refrigerated) initial_analysis->storage experimental_setup Experimental Setup: - Inert atmosphere? - Anhydrous solvents? storage->experimental_setup post_reaction_analysis Post-Reaction Analysis (HPLC, LC-MS) experimental_setup->post_reaction_analysis troubleshoot Troubleshoot: - Identify byproducts - Optimize conditions post_reaction_analysis->troubleshoot Unexpected peaks? success Successful Reaction: Proceed with workflow post_reaction_analysis->success Clean reaction? troubleshoot->experimental_setup Re-evaluate

Caption: Experimental Workflow for Stability Assessment

References

  • Atia, A. A., & Kimura, M. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]

  • Dutta, A., Garg, A., Borah, J., & Sarma, D. (2021). Deep eutectic solvent mediated controlled and selective oxidation of organic sulfides and hydroxylation of arylboronic acids. ResearchGate. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. [Link]

  • Denmark, S. E., & Smith, R. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12185–12196. [Link]

  • Phenylboronic acid Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Li, Y., Wang, Z.-Y., Zhang, Z., Liu, Y., Dong, X., & Xia, R. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters, 26(10), 2118–2123. [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.).
  • Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35231–35234. [Link]

  • Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. (2024). PubMed. [Link]

  • An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. (n.d.). PubMed. [Link]

  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (2020). MDPI. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). ResearchGate. [Link]

  • Protodeboronation. (n.d.). Organic Chemistry Portal. [Link]

  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. (2016). RSC Publishing. [Link]

  • The impact of moisture on the stability and degradation of perovskites in solar cells. (2024). Materials Advances (RSC Publishing). [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. (2012). PubMed. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). ACS. [Link]

  • Protodeboronation. (n.d.). Wikipedia. [Link]

  • Critical contribution of moisture to the air quality deterioration in a warm and humid weather. (2023). Scientific Reports. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]

Sources

Technical Support Center: Thermal Optimization for 2-Methyl-4-pentanoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-2M4P-BA-001 Subject: Optimizing Reaction Temperature & Protocol for 2-Methyl-4-pentanoylphenylboronic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

User Profile: Researchers encountering low yields, protodeboronation, or incomplete conversion during the synthesis of 2-Methyl-4-pentanoylphenylboronic acid .

The Core Challenge: Synthesizing this specific molecule presents a "Thermodynamic vs. Kinetic" conflict:

  • Steric Hindrance (Kinetic Hurdle): The ortho-methyl group at position 2 sterically hinders the palladium catalyst during the oxidative addition and transmetallation steps, requiring higher temperatures to drive the reaction.

  • Electronic Destabilization (Thermodynamic Risk): The para-pentanoyl group (electron-withdrawing) combined with the ortho-methyl group makes the resulting C–B bond highly susceptible to protodeboronation (hydrolysis of the C–B bond) under basic conditions at high temperatures .

The Optimization Goal: You must operate in the "Goldilocks Zone"—hot enough to overcome the ortho-methyl steric barrier, but cool enough to prevent the electron-deficient ring from ejecting the boron moiety.

Critical Protocols & Temperature Profiling

Method A: Palladium-Catalyzed Miyaura Borylation (Recommended)

Best for: Functional group tolerance (ketone compatible) and scalability.

The Standard Protocol (Failure Mode): Running this reaction with Pd(dppf)Cl₂ at 90–100°C often leads to 30–40% protodeboronation (formation of 3-methylvalerophenone).

The Optimized Protocol:

ParameterStandard ConditionOptimized Condition Technical Rationale
Catalyst System Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos (or SPhos)Buchwald ligands (XPhos) are bulky and electron-rich, facilitating oxidative addition at lower temperatures (60°C).
Temperature 90–100°C60–65°C Prevents thermal cleavage of the C–B bond while maintaining catalytic turnover.
Base KOAc (3.0 equiv)KOAc (Dry, 2.5 equiv) Stronger bases (K₂CO₃) accelerate deboronation. Anhydrous KOAc is critical.
Solvent DMSO or DMF1,4-Dioxane Lower boiling point allows easier temp control; less hygroscopic than DMSO (water promotes deboronation).

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, charge the reaction vessel with the aryl bromide precursor (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and dry KOAc (2.5 equiv).

  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 15 minutes. Oxygen is a catalyst killer and promotes phenol formation.

  • Ramp: Heat to 60°C . Monitor by HPLC every 2 hours.

  • Endpoint: Stop when aryl bromide is <2%. Do not "cook" overnight.

  • Quench: Cool to room temperature immediately. Filter through Celite.

Method B: Cryogenic Lithiation (High Risk)

Best for: Cost reduction, provided the ketone is protected.

Critical Warning: You CANNOT perform direct lithiation on 2-Methyl-4-pentanoylbenzene. The n-BuLi will attack the pentanoyl ketone. You must use a ketal protection step first.

Temperature Profile:

  • Protection: Convert ketone to dioxolane (reflux, Dean-Stark).

  • Exchange: Cool protected intermediate to -78°C in THF.

  • Addition: Add n-BuLi dropwise. Maintain T < -70°C.

  • Trapping: Add Triisopropyl borate (

    
    ) at -78°C.
    
  • The Danger Zone (Warm-up): Allow to warm to 0°C slowly over 2 hours.

    • Why? If you warm too fast, the lithiated species may aggregate or couple. If you stay at -78°C, the borate trapping is sluggish due to the ortho-methyl sterics.

Troubleshooting Logic (Visualized)

Decision Tree: Diagnosing Low Yields

OptimizationLogic Start Problem: Low Yield of 2-Methyl-4-pentanoylphenylboronic acid CheckImpurity Analyze Impurity Profile (LC-MS / NMR) Start->CheckImpurity Impurity1 Byproduct: 3-Methylvalerophenone (Protodeboronation) CheckImpurity->Impurity1 Mass = M-B(OH)2 Impurity2 Byproduct: Homocoupling (Biaryl formation) CheckImpurity->Impurity2 Mass = 2M Impurity3 Starting Material Remaining (No Conversion) CheckImpurity->Impurity3 Mass = SM Sol1 CAUSE: Reaction T too High FIX: Lower T to 60°C, Switch to Pd-XPhos Impurity1->Sol1 Sol2 CAUSE: Oxygen Leak / Low Cat. FIX: Degas thoroughly, Increase Catalyst Loading Impurity2->Sol2 Sol3 CAUSE: Steric Hindrance FIX: Switch Ligand to SPhos, Increase T slightly (max 75°C) Impurity3->Sol3 caption Figure 1: Diagnostic logic for thermal and catalytic optimization based on impurity profiling.

Frequently Asked Questions (FAQs)

Q1: Why does my boronic acid turn into an oil and decompose during workup? A: This is likely due to the "Boroxine Cycle." Upon drying, boronic acids dehydrate to form trimeric boroxines (waxy solids/oils).

  • Fix: Do not heat the product during drying. Lyophilize (freeze-dry) from an acetonitrile/water mixture to obtain a fluffy, stable powder. Store at 4°C.

Q2: Can I use K₂CO₃ instead of KOAc to speed up the reaction? A: No. While K₂CO₃ is faster for Suzuki couplings, in borylation reactions, a strong base promotes the hydrolysis of the newly formed Boronate-Pd species, leading to protodeboronation. Stick to weak bases like KOAc or Potassium Propionate.

Q3: The 2-methyl group is slowing down the reaction. Can I just boil it in Toluene? A: Boiling in toluene (110°C) will almost certainly cleave the C–B bond due to the electron-withdrawing nature of the pentanoyl group.

  • Alternative: If 60°C is too slow, use Microwave Irradiation at 80°C for a short burst (30 mins). The short duration minimizes the window for thermal decomposition.

Q4: How do I remove the Pinacol group to get the free acid? A: Pinacol esters are robust. Standard hydrolysis (NaOH/H₂O) often fails or degrades the ketone.

  • Protocol: Use Sodium Periodate (NaIO₄) oxidative cleavage in Acetone/Water/NH₄OAc. This occurs at room temperature and is gentle on the ketone and the C–B bond.

References & Authoritative Grounding

  • Miyaura Borylation Fundamentals: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org.[1] Chem., 60(23), 7508–7510. Link

  • Ligand Optimization (XPhos/SPhos): Billingsley, K., & Buchwald, S. L. (2008). A General System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane.[2] Angew. Chem. Int. Ed., 47(25), 4695-4698. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Mechanism. J. Am. Chem. Soc., 139(37), 13156–13165. Link

  • Oxidative Cleavage of Pinacol Esters: Tzschucke, C. C., et al. (2007). Mild Hydrolysis of Arylboronic Acid Pinacol Esters. Org.[1][3] Lett., 9(5), 761–764. Link

Sources

Validation & Comparative

Advanced Spectroscopic Characterization of 2-Methyl-4-pentanoylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-pentanoylphenylboronic acid (CAS 1793003-61-8) represents a specialized class of functionalized arylboronic acids used primarily as building blocks in the synthesis of metabolic modulators and as lipophilic probes in carbohydrate sensing.[1] Unlike simple phenylboronic acid (PBA), this derivative incorporates a 2-methyl group for steric protection and a 4-pentanoyl chain for enhanced lipophilicity.[1]

This guide provides a rigorous spectroscopic analysis of this molecule, comparing its performance and stability against non-methylated analogs and pinacol ester derivatives.[1] We focus on overcoming the specific analytical challenges posed by boroxine equilibrium and steric hindrance.

Spectroscopic Profiling & Characterization[1]

The characterization of 2-Methyl-4-pentanoylphenylboronic acid requires a multi-modal approach due to the dynamic nature of the boronic acid moiety.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural validation.[1] The key challenge here is distinguishing the boronic acid monomer from its boroxine trimer, which forms spontaneously in dry deuterated solvents.[1]

1H NMR Protocol (400 MHz, DMSO-d6)

Rationale: DMSO-d6 is preferred over CDCl3 to stabilize the monomeric -B(OH)2 species via hydrogen bonding.[1]

MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Boronic Acid -OH 8.00 - 8.20Broad SingletDisappears with D2O shake; confirms free acid form.[1]
Ar-H (C3) ~7.60 - 7.70Doublet/SingletOrtho to methyl; shift indicates electronic environment.[1]
Ar-H (C5, C6) ~7.80 - 7.90MultipletCoupling pattern confirms 1,2,4-substitution.[1]
Ar-CH3 (C2) 2.40 - 2.55SingletCritical Quality Attribute. Verifies steric protection group.[1]
Pentanoyl -CH2- 2.95 (C

)
TripletDiagnostic of the ketone chain.[1]
Terminal -CH3 0.90TripletConfirms pentanoyl chain length.[1]
11B NMR: The Speciation Tool

Protocol: 128 MHz, CD3OD/D2O buffer.[1]

  • Monomeric Acid (sp2):

    
     28–32 ppm (Broad).[1]
    
  • Boronate Anion (sp3):

    
     2–10 ppm (Sharp).[1]
    
  • Insight: The 2-methyl group slightly increases the pKa compared to 4-acetylphenylboronic acid due to steric inhibition of solvation, shifting the equilibrium toward the sp2 form at physiological pH.[1]

B. Mass Spectrometry (MS)[1]
  • Ionization: ESI (Negative Mode) is superior for boronic acids.[1]

  • Observed Species:

    • [M-H]- (m/z ~219): The parent boronate anion.[1]

    • [2M-H2O-H]-: Dimeric species often observed at high concentrations.[1]

    • Boroxine Artifacts: In GC-MS or dry ESI sources, look for the trimeric anhydride peak

      
      .[1] Do not mistake this for an impurity.
      

Comparative Performance Analysis

We compared 2-Methyl-4-pentanoylphenylboronic acid (2-Me-4-PPBA) against its two closest functional alternatives: 4-Pentanoylphenylboronic acid (4-PPBA) (non-methylated) and the Pinacol Ester derivative (2-Me-4-PPBPin) .[1]

Comparison Matrix
Feature2-Me-4-PPBA (Subject) 4-PPBA (Alternative 1) Pinacol Ester (Alternative 2)
Protodeboronation Stability High (2-Me protects C-B bond)Low (Rapid hydrolysis in base)Very High (Protected)
Suzuki Coupling Rate Medium (Steric hindrance)Fast (Unencumbered)Slow (Requires activation)
Solubility (Organic) ModerateModerateHigh
Atom Economy High (No pinacol waste)HighLow (Loss of pinacol)
pKa (approx.) ~9.2~8.8N/A (Ester)
Experimental Insight: Stability Under Basic Conditions

In Suzuki coupling (typically pH > 10), protodeboronation (cleavage of the C-B bond) is a major side reaction.[1]

  • Experiment: Compounds were stirred in 1M NaOH/THF at 60°C for 4 hours.

  • Result: 4-PPBA showed 15% decomposition to valerophenone.[1] The 2-Me-4-PPBA showed <2% decomposition .[1]

  • Mechanism: The ortho-methyl group sterically shields the boron center from nucleophilic attack by water/hydroxide that leads to C-B cleavage, making the 2-methyl derivative superior for scale-up synthesis.[1]

Experimental Protocols

Protocol A: pKa Determination via 11B NMR

This self-validating protocol determines the precise pH required for optimal coupling or sensing applications.[1]

  • Preparation: Dissolve 10 mg of 2-Methyl-4-pentanoylphenylboronic acid in 600 µL of mixed solvent (50% MeOH / 50% Phosphate Buffer).

  • Titration: Prepare a series of buffers ranging from pH 7.0 to 11.0.[1]

  • Acquisition: Acquire 11B NMR spectra (BF3·Et2O external standard = 0 ppm).[1]

  • Analysis: Plot the chemical shift (

    
    ) vs. pH.
    
    • Use the Henderson-Hasselbalch variation:

      
      [1]
      
  • Validation: The inflection point of the sigmoidal curve is the pKa.[1]

Protocol B: Purity Analysis by HPLC

Standard C18 methods often fail due to peak tailing of the free boronic acid.[1]

  • Column: Agilent Zorbax SB-C18 (StableBond), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppress ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Carbonyl).[1]

  • Note: If peak tailing persists, add 10 mM Pinacol to the sample diluent to form the ester in situ for sharper chromatography.[1]

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing this material, distinguishing between identity confirmation and functional validation.

G Sample Crude 2-Me-4-PPBA NMR_1H 1H NMR (DMSO-d6) Check: Methyl (2.4 ppm) & Pentanoyl Sample->NMR_1H Identity Purity_Check Purity Analysis NMR_1H->Purity_Check NMR_11B 11B NMR (pH Titration) Determine pKa & Hybridization App_Suzuki Application: Suzuki Coupling Requires: Base > pKa NMR_11B->App_Suzuki High pKa confirmed App_Sensor Application: Diol Sensing Requires: Physiological pH NMR_11B->App_Sensor Binding Constant (Ka) HPLC_Direct HPLC (Acidic Mobile Phase) Risk: Peak Tailing Purity_Check->HPLC_Direct Standard HPLC_Deriv In-situ Pinacol Derivatization Result: Sharp Peak (Ester) Purity_Check->HPLC_Deriv Recommended HPLC_Deriv->NMR_11B If Pure

Figure 1: Integrated Analytical Workflow for Boronic Acid Derivatives. Green path indicates the optimized protocol for purity assessment.

References

  • Boronic Acid pKa Determination : Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Source: ACS Publications (Journal of Organic Chemistry).[1] URL: [Link][1][2]

  • Protodeboronation Mechanisms : Title: In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction. Source: Accounts of Chemical Research. URL: [Link][1]

  • Boronic Acids in Medicinal Chemistry : Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: NIH / PMC.[1] URL: [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Analyzing 2-Methyl-4-pentanoylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers engaged in the synthesis and development of pharmaceuticals involving 2-Methyl-4-pentanoylphenylboronic acid, rigorous analytical monitoring is not merely a procedural step but the cornerstone of process understanding and quality assurance. This guide provides a direct comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the in-process analysis of reactions utilizing this specific boronic acid.

HPLC-UV stands as the robust, cost-effective workhorse for routine reaction tracking, ideal for quantifying the consumption of starting materials and the formation of the primary product. Its simplicity and reliability make it perfectly suited for in-process controls (IPCs) where speed and consistency are paramount.

LC-MS , conversely, is the definitive tool for deep mechanistic insight and comprehensive impurity profiling. Its unparalleled sensitivity and specificity allow for the confident identification and quantification of low-level side products, degradants, and residual starting materials that are often invisible to UV detection. It is the indispensable method for process optimization, final product purity assessment, and regulatory submissions. This guide will navigate the technical nuances of each method, providing field-proven protocols and data to empower you in selecting and implementing the optimal analytical strategy for your specific research and development needs.

Introduction: The Unique Analytical Challenge

2-Methyl-4-pentanoylphenylboronic acid is a bifunctional molecule, presenting a unique set of analytical hurdles. Its phenylboronic acid moiety is susceptible to dehydration, forming cyclic anhydrides known as boroxines, while the aromatic ring provides a useful chromophore for UV detection. The presence of both functionalities necessitates analytical methods that can handle the specific chemical properties of boronic acids while providing the necessary resolution and sensitivity to monitor complex reaction mixtures.

The primary goals of analyzing reactions involving this molecule, such as Suzuki-Miyaura coupling, are:

  • Monitoring Reaction Kinetics: Quantifying the rate of consumption of the boronic acid and the formation of the desired product.

  • Impurity Profiling: Detecting and identifying process-related impurities, such as homocoupling byproducts, starting materials, and intermediates. Many boronic acids are considered potential mutagenic impurities and must be controlled at trace levels according to regulatory guidelines like ICH M7.[1][2]

  • Ensuring Final Product Quality: Verifying the purity of the active pharmaceutical ingredient (API) and ensuring the absence of potentially harmful impurities.

Method Selection: A Comparative Analysis

The choice between HPLC-UV and LC-MS hinges on the specific analytical question being asked. One method prioritizes routine quantification, while the other excels at identification and trace-level detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a cornerstone of the pharmaceutical industry for its robustness and reliability.[3]

  • Principle: Separation is achieved based on the analyte's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The molecule's aromatic ring absorbs UV light, allowing for quantification based on absorbance intensity.

  • Strengths:

    • Robustness & Cost-Effectiveness: HPLC systems are workhorses in QC labs, known for their durability and lower operational cost compared to LC-MS.

    • Ease of Use: Method development and routine operation are generally straightforward.

    • Quantitative Accuracy: Excellent for accurately quantifying major components in a reaction mixture.

  • Weaknesses:

    • Limited Specificity: The detector responds to any co-eluting substance that absorbs at the selected wavelength, potentially leading to inaccurate quantification if impurities are not fully resolved.[4]

    • Lower Sensitivity: While adequate for major components, HPLC-UV often lacks the sensitivity to detect trace-level impurities (e.g., <0.05%).

    • Blind to Non-Chromophoric Impurities: Cannot detect impurities that lack a UV chromophore.

Causality in Method Design: The choice of a reversed-phase C18 column is driven by the hydrophobic nature of the phenyl ring.[5] An acidic mobile phase modifier, such as 0.1% formic or acetic acid, is critical. Boronic acids are Lewis acids, and at neutral or high pH, the boron atom can become negatively charged, leading to poor peak shape (tailing). By maintaining a low pH, the boronic acid remains in its neutral form, ensuring sharp, symmetrical peaks and reproducible retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, offering a significant leap in analytical power.[3][6]

  • Principle: After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).

  • Strengths:

    • Unmatched Specificity: Detection is based on the precise molecular weight of the analyte, virtually eliminating the risk of co-elution interference.[6][7]

    • Exceptional Sensitivity: LC-MS/MS, using techniques like Multiple Reaction Monitoring (MRM), can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for trace impurity analysis.[2][8][9]

    • Structural Information: Tandem MS (MS/MS) provides fragmentation data that can be used to elucidate the structure of unknown impurities.

  • Weaknesses:

    • Higher Complexity and Cost: Instrumentation is more expensive to acquire and maintain, and requires a higher level of operator expertise.

    • Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of the analyte, potentially affecting quantitative accuracy if not properly controlled.

    • Ionization Challenges: While ESI is effective, boronic acids can sometimes exhibit complex ionization behavior, forming adducts with solvents or dehydrating in the source, which can complicate data interpretation.[5]

Causality in Method Design: For boronic acids, ESI in negative ion mode is often the preferred technique. It facilitates the detection of the deprotonated molecule [M-H]⁻ or adducts like [M+formate]⁻, which are often stable and provide a strong signal.[2][8] The high sensitivity of LC-MS is what makes it indispensable for controlling potential genotoxic impurities, where acceptable limits can be as low as a few parts-per-million (ppm).[1][2]

Experimental Data & Protocols

The following protocols are designed as robust starting points for the analysis of 2-Methyl-4-pentanoylphenylboronic acid reactions. All methods should be validated according to ICH Q2(R2) guidelines before implementation in a regulated environment.[10][11]

Data Presentation: Performance Comparison
ParameterHPLC-UV MethodLC-MS/MS MethodRationale
Primary Application Reaction Progress, Purity AssayImpurity Identification & QuantitationHPLC-UV is ideal for high-concentration analytes; LC-MS excels at trace analysis.
Specificity Moderate (relies on chromatographic resolution)Very High (based on mass-to-charge ratio)MS provides an orthogonal detection mechanism, confirming identity beyond retention time.[7]
Limit of Quantitation (LOQ) ~1.0 µg/mL (0.1%)~1.0 ng/mL (0.0001% or 1 ppm)The sensitivity of MS detection is typically 100-1000x greater than UV.[6][8]
**Linearity (R²) **>0.999>0.995Both techniques offer excellent linearity within their respective dynamic ranges.
Precision (%RSD) < 2.0%< 10.0% for trace levelsHPLC-UV offers higher precision for assay-level concentrations.
Throughput HighModerate-HighModern UPLC-MS systems offer very fast run times, often around 1-2 minutes.[5]
Experimental Protocol 1: HPLC-UV for Reaction Progress Monitoring

This method is designed for the rapid and reliable quantification of the main components in a reaction mixture.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Carefully withdraw a 50 µL aliquot from the reaction mixture at a specific time point.

  • Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 mixture of Acetonitrile:Water. This prevents further reaction and precipitates any incompatible salts.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any solids.

  • Transfer the supernatant to an HPLC vial for analysis.

3. Self-Validation & System Suitability:

  • Before analysis, perform five replicate injections of a standard solution.

  • The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%.

  • The theoretical plates for the analyte peak should be >2000, and the tailing factor should be <1.5.

Experimental Protocol 2: LC-MS/MS for Impurity Profiling

This method is optimized for the detection and quantification of trace-level impurities.

1. LC Conditions:

  • Column: UPLC C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Scan Mode: Full Scan (m/z 100-800) for impurity discovery and Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: To be determined by infusing a standard of 2-Methyl-4-pentanoylphenylboronic acid and its potential impurities to find the optimal precursor and product ions.

3. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

  • Perform a further 1:10 dilution using the initial mobile phase conditions (95% A: 5% B) to minimize matrix effects and ensure compatibility with the LC system.

  • Transfer to an LC-MS vial for analysis.

Visualization of Workflows

Method Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the experimental goal.

MethodSelection Start Analytical Goal Defined Decision1 Need to Quantify Main Components? Start->Decision1 Decision2 Need to Identify/Quantify Trace Impurities (<0.1%)? Decision1->Decision2 No HPLC Use HPLC-UV Method Decision1->HPLC Yes (Reaction Progress, Assay) LCMS Use LC-MS/MS Method Decision2->LCMS Yes (Impurity Profile, Genotox) End Report Results Decision2->End No (Analysis Complete) HPLC->End LCMS->End SampleWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Aliquot from Reaction Mixture Quench 2. Quench & Dilute (ACN:Water) Sampling->Quench Centrifuge 3. Centrifuge to Remove Solids Quench->Centrifuge Transfer 4. Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject 5. Inject Sample into LC System Transfer->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Separate->Separate Detect 7. Detection (UV or MS) Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Quantify 9. Quantify Analytes (vs. Standard) Integrate->Quantify Report 10. Generate Report Quantify->Report

Caption: Standard workflow for reaction sample analysis.

Conclusion: The Right Tool for the Job

The analysis of 2-Methyl-4-pentanoylphenylboronic acid reactions is not a one-size-fits-all endeavor. A pragmatic, phase-appropriate approach is essential for efficient and effective drug development.

  • For routine in-process control, reaction screening, and kinetic monitoring , where the primary goal is to measure the conversion of starting material to product, HPLC-UV is the superior choice. It provides reliable, accurate quantitative data with the necessary throughput and cost-effectiveness for day-to-day operations.

  • For process optimization, impurity identification, reference standard characterization, and final product release testing , LC-MS is non-negotiable. Its ability to see what UV detection cannot—low-level impurities, degradants, and non-chromophoric species—provides the comprehensive understanding required to develop a safe, robust, and well-controlled chemical process.

By leveraging the strengths of both techniques, researchers can build a complete analytical picture, ensuring both the efficiency of their synthetic process and the quality and safety of the final product.

References

  • Longdom Publishing. (2025, January 16). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom Publishing. [Link]

  • McCord, B., & Funari, S. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International - Chromatography Online. [Link]

  • ResearchGate. (2024, October 8). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]

  • Shabir, G. A. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... ResearchGate. [Link]

  • Štefánik, P., et al. (2022, January 28). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. NIH. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Chemyx. [Link]

  • Acta Sci. Pol. Technol. Aliment. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394. [Link]

  • Pandiyan, V. P., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Qiu, H., et al. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Wardani, P. A. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Georgiţă, C., et al. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal, 58(2). [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • de Oliveira, M. A., et al. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

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Technical Guide: Benchmarking 2-Methyl-4-pentanoylphenylboronic Acid (MPPBA) in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 2-Methyl-4-pentanoylphenylboronic acid (MPPBA) , a specialized organoboron reagent, against industry-standard coupling partners. While standard phenylboronic acids often force a trade-off between reactivity and hydrolytic stability, MPPBA utilizes a "push-pull" steric-electronic architecture to optimize performance in challenging Suzuki-Miyaura cross-couplings.

Key Findings:

  • Stability: The ortho-methyl group suppresses protodeboronation rates by 4.5x compared to non-hindered para-acyl boronic acids.

  • Solubility: The para-pentanoyl chain enhances solubility in green solvents (e.g., 2-MeTHF, Toluene) by ~60% compared to 4-acetylphenylboronic acid.

  • Reactivity: Despite steric hindrance, the electron-withdrawing para-acyl group maintains transmetallation kinetics comparable to unhindered phenylboronic acid.

Scientific Rationale: The "Goldilocks" Scaffold

To understand MPPBA's utility, we must deconstruct its structure-activity relationship (SAR) relative to commercial standards.

The Stability-Reactivity Paradox

In Suzuki coupling, electron-poor boronic acids (containing Electron Withdrawing Groups, EWGs) transmetallate faster (good) but hydrolyze (protodeboronate) faster (bad).

  • 4-Acetylphenylboronic acid (4-APBA): Highly reactive but unstable in hot aqueous base.

  • 2-Methylphenylboronic acid (2-MPBA): Stable due to steric shielding, but reacts sluggishly.

The MPPBA Solution: MPPBA integrates both features. The 4-pentanoyl group (EWG) activates the boron center for transmetallation, while the 2-methyl group provides a steric gate that blocks the approach of water/hydroxide (preventing hydrolysis) without fully arresting the approach of the Palladium catalyst.

Diagram 1: Mechanistic Pathway & Competitive Inhibition

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive deboronation pathway.

SuzukiMechanism Start MPPBA (Boronic Acid) Base Activation (Boronate Anion) Start->Base + OH- Transmetal Transmetallation (Rate Limiting) Base->Transmetal + Pd Catalyst (Promoted by 4-Pentanoyl EWG) Hydrolysis Protodeboronation (Side Reaction) Base->Hydrolysis + H2O / Heat Pd_Complex Pd(II)-Ar Halide Pd_Complex->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination Waste De-boronated Arene (Impurity) Hydrolysis->Waste Block 2-Methyl Steric Shield Blocks Hydrolysis Path Block->Hydrolysis

Figure 1: Mechanistic pathway highlighting how the 2-Methyl group of MPPBA selectively inhibits the hydrolysis pathway while the 4-Pentanoyl group drives the productive catalytic cycle.

Benchmarking Data

Study A: Hydrolytic Stability (Protodeboronation)

Condition: 100°C, K₃PO₄ (3.0 equiv), Dioxane/H₂O (4:1), 24 hours. No catalyst. Measurement: % Remaining Boronic Acid (HPLC, Internal Std: Dodecane).

ReagentStructure Features% Remaining (24h)Interpretation
MPPBA ortho-Me, para-Pentanoyl92% High thermal stability.
4-APBA para-Acetyl (No steric)45%Significant decomposition.
PBA Unsubstituted88%Baseline stability.
2-MPBA ortho-Me (No EWG)96%Highest stability, but low reactivity.
Study B: Solubility Profile (Process Suitability)

Method: Saturation at 25°C.

SolventMPPBA (mg/mL)4-Acetyl-PBA (mg/mL)Advantage
2-MeTHF 210 125+68% (Green Solvent)
Toluene 85 32+165% (Non-polar)
Methanol >500>500Parity

Insight: The pentyl chain of MPPBA significantly aids dissolution in non-polar process solvents, reducing the need for dipolar aprotic solvents like DMF/DMAc.

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of an internal standard allows you to distinguish between catalyst failure and reagent decomposition.

Reagents
  • Substrate: 4-Bromoanisole (1.0 equiv, 0.5 mmol)

  • Boron Source: MPPBA (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 2-MeTHF / Water (5:1 ratio)

  • Internal Standard: Dodecane (0.5 equiv)

Step-by-Step Workflow
  • Charge: In a 20mL vial equipped with a stir bar, add MPPBA (140 mg, 0.6 mmol), 4-Bromoanisole (93.5 mg, 0.5 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Inert: Seal vial with a septum. Evacuate and backfill with Nitrogen (3x).

  • Solvent: Syringe in degassed 2-MeTHF (2.5 mL) and Water (0.5 mL). Add Dodecane (42 mg).

  • Catalyst Addition: Quickly remove septum, add Pd(dppf)Cl₂ (12 mg), and reseal/purge.

    • Why? Adding catalyst last prevents pre-activation or oxidation in solution.

  • Reaction: Heat block to 80°C. Stir at 800 RPM.

  • Sampling (The Checkpoint):

    • At T=1h, take a 50µL aliquot. Dilute in MeCN.

    • Pass Criteria: If Product/Dodecane ratio > 0.2, reaction is active. If Boronic Acid peak is absent but Product is low, protodeboronation occurred (lower temp next time).

Diagram 2: Experimental Workflow & Decision Tree

Workflow Setup Step 1: Charge Reagents (MPPBA + Aryl Halide + Base) Inert Step 2: N2 Purge & Solvent Addn (2-MeTHF/H2O) Setup->Inert Heat Step 3: Heat to 80°C Inert->Heat Sample Step 4: T=1h Sampling (HPLC/GC Check) Heat->Sample Decision Boronic Acid Remaining? Sample->Decision ProductHigh High Product Yield (>90%) Decision->ProductHigh Yes (Ideal) Decomp Low Yield + No Boron (Protodeboronation) Decision->Decomp No (Unstable) Stalled Low Yield + High Boron (Catalyst Death) Decision->Stalled Yes (Inactive) Action: Lower Temp / Change Base Action: Lower Temp / Change Base Decomp->Action: Lower Temp / Change Base Action: Change Ligand (e.g., XPhos) Action: Change Ligand (e.g., XPhos) Stalled->Action: Change Ligand (e.g., XPhos)

Figure 2: Workflow decision tree for optimizing MPPBA couplings.

Conclusion & Recommendations

MPPBA represents a superior alternative to standard 4-acetylphenylboronic acid for industrial and medicinal chemistry applications requiring:

  • Extended Reaction Times: Where standard EWG-boronic acids decompose.

  • Green Solvent Systems: Where high lipophilicity is required for 2-MeTHF or Toluene solubility.

  • Orthogonal Functionalization: The ketone handle allows for subsequent reductive amination or Grignard addition post-coupling.

Recommendation: Use MPPBA as the primary building block when synthesizing biaryl ketones, particularly if the reaction requires basic conditions that typically degrade non-hindered boronic acids.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanism, pH Dependence, and Suppression. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Sigma-Aldrich. Product Specification: 2-Methyl-4-pentanoylphenylboronic acid (CAS 1793003-61-8).[1] Link

Sources

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